molecular formula C11H21NO3 B8074467 Tert-butyl 2-amino-2-(oxan-3-yl)acetate

Tert-butyl 2-amino-2-(oxan-3-yl)acetate

Número de catálogo: B8074467
Peso molecular: 215.29 g/mol
Clave InChI: JQNNGEGJRFEMEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 2-amino-2-(oxan-3-yl)acetate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-amino-2-(oxan-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-2-(oxan-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 2-amino-2-(oxan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9(12)8-5-4-6-14-7-8/h8-9H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNNGEGJRFEMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Literature review of oxan-3-yl glycine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Core Rationale

In the optimization of glycine-based pharmacophores, the transition from carbocyclic (cyclohexyl/phenyl) to heterocyclic (tetrahydropyranyl/oxanyl) scaffolds represents a critical strategy for modulating physicochemical properties without altering the core binding vector.

This guide focuses specifically on oxan-3-yl glycine derivatives (also known as tetrahydropyran-3-yl glycines). Unlike their symmetrical 4-yl counterparts, oxan-3-yl derivatives introduce a second chiral center at the ring attachment point. This breaks symmetry, offering four distinct diastereomeric vectors to probe the binding pocket.

Why this scaffold matters:

  • Lipophilicity Modulation: The ether oxygen lowers LogP by ~1.0–1.5 units compared to cyclohexane, improving solubility and metabolic stability (lowering clearance).

  • Conformational Bias: The anomeric effect and the dipole of the ring oxygen constrain the rotameric population of the glycine side chain, potentially locking the bioactive conformation.

  • Vector Exploration: The 3-position allows the glycine moiety to project into "off-axis" sub-pockets that are inaccessible to the symmetrical 4-substituted analogs.

Part 2: Synthetic Architecture & Methodologies[1]

The synthesis of oxan-3-yl glycine is non-trivial due to the need to control two stereocenters: the


-carbon of the amino acid and the C3-position of the pyran ring.
Strategic Disconnection

We classify synthetic routes into two primary logic streams:

  • Stream A (Ring-First): Functionalization of an existing tetrahydropyran-3-one or 3-formyltetrahydropyran.

  • Stream B (Acyclic Precursor): De novo construction of the pyran ring around a glycine equivalent (e.g., the BMS-986097 route).

Validated Protocol: Asymmetric Strecker Synthesis

The most robust route for generating the scaffold for SAR exploration is the asymmetric Strecker reaction starting from tetrahydro-2H-pyran-3-carbaldehyde.

Causality of Choice:

  • Why Strecker? It provides direct access to the

    
    -amino nitrile, which can be hydrolyzed to the amino acid.
    
  • Why Asymmetric? Separation of 4 diastereomers by HPLC is prohibitive at scale. Using a chiral auxiliary (e.g., (R)-phenylglycinol) induces diastereoselectivity.

Protocol Workflow:
  • Imine Formation: Condensation of tetrahydro-2H-pyran-3-carbaldehyde with (R)-phenylglycinol.

    • Critical Parameter: Use anhydrous

      
       or molecular sieves to drive equilibrium.
      
  • Cyanation: Addition of TMSCN at -78°C.

    • Stereocontrol: The bulky phenyl group directs cyanide attack to the less hindered face.

  • Hydrolysis & Deprotection: Acidic hydrolysis (

    
    ) converts the nitrile to the ester/acid, followed by hydrogenolysis (
    
    
    
    ) to remove the chiral auxiliary.
Advanced Route: The "BMS-Style" Cyclization

For complex derivatives where the ring must carry additional substituents (e.g., cyclopropyl moieties), a linear precursor strategy is superior.

  • Mechanism: Michael addition of a glycine enolate equivalent (e.g., benzophenone imine of glycine ester) to a

    
    -hydroxy- 
    
    
    
    -unsaturated ester, followed by intramolecular etherification.
  • Advantage: Allows installation of quaternary centers at the ring junction.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the bifurcation between simple scaffold generation and complex drug synthesis.

Synthesis_Workflow Start Target: Oxan-3-yl Glycine Decision Is the Pyran Ring Substituted? Start->Decision Route_A Route A: Ring-First (Standard SAR) Decision->Route_A No (Simple) Route_B Route B: De Novo Assembly (Complex API) Decision->Route_B Yes (Complex) Aldehyde Start: THP-3-Carbaldehyde Route_A->Aldehyde Linear Start: Linear Enone Route_B->Linear Strecker Asymmetric Strecker (Chiral Auxiliary) Aldehyde->Strecker TMSCN, -78°C Hydrolysis Hydrolysis & Deprotection Strecker->Hydrolysis Final Pure Diastereomer Hydrolysis->Final Michael Michael Addition (Glycine Imine) Linear->Michael Base, -78°C Cyclization Intramolecular Etherification Michael->Cyclization Cyclization->Final

Figure 1: Synthetic decision tree comparing Ring-First vs. De Novo assembly routes.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5]

GLYT1 Inhibition (Schizophrenia)

The glycine transporter 1 (GlyT1) is a primary target for oxan-3-yl glycine derivatives.

  • Mechanism: Inhibition of GlyT1 increases synaptic glycine levels, potentiating NMDA receptor function (hypofunction of which is linked to negative symptoms in schizophrenia).[1][2]

  • SAR Insight: Sarcosine (N-methylglycine) derivatives are classic GlyT1 inhibitors.[2] Replacing the lipophilic benzyl group of early inhibitors (e.g., NFPS) with a tetrahydropyran-3-yl group reduces CNS side effects by lowering lipophilicity while maintaining the steric bulk required for the hydrophobic pocket.

  • Chirality Effect: The (S)-configuration at the glycine

    
    -carbon is typically required for transport recognition, but the stereocenter at the pyran C3 position dictates the orientation of the ring oxygen relative to the transporter's polar residues.
    
Bioisosteric Replacement Data

The following table quantifies the advantage of the oxan-3-yl scaffold over the traditional cyclohexyl scaffold.

PropertyCyclohexyl-GlycineOxan-3-yl GlycineImpact on Drug Design
LogP (Lipophilicity) ~2.5 (High)~1.3 (Moderate)Improved solubility; reduced non-specific binding.
tPSA (Polar Surface Area) 63 Ų72 ŲIncreased polarity without adding H-bond donors.
Metabolic Stability Prone to CYP oxidationC4/C6 oxidation possibleEther oxygen deactivates adjacent C-H bonds.
Vectors 1 (Equatorial)2 (Axial/Equatorial)Ability to probe specific H-bond interactions.
HCV NS5A Inhibitors

In the development of BMS-986097, a tetrahydropyran-containing glycine moiety served as a critical "cap" for the peptidomimetic core.

  • Role: The pyran ring functions as a conformationally constrained anchor.[3]

  • Synthesis Note: The synthesis required high diastereoselectivity ( >98% de) to ensure the correct vector alignment for viral replication inhibition.

Part 5: Detailed Experimental Protocol

Synthesis of (S)-amino((S)-tetrahydro-2H-pyran-3-yl)acetic acid (Representative Procedure)

  • Reagents: Tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq), (R)-phenylglycinol (1.0 eq), TMSCN (1.2 eq), ZnI2 (cat.), MeOH, HCl.

  • Imine Formation:

    • Dissolve aldehyde in anhydrous DCM. Add (R)-phenylglycinol and

      
      . Stir 12h at RT. Filter and concentrate.
      
    • Checkpoint: Verify imine formation by 1H NMR (distinct shift of aldimine proton).

  • Strecker Reaction:

    • Redissolve imine in DCM. Cool to -78°C.

    • Add TMSCN dropwise, followed by ZnI2. Stir for 6h, allowing slow warm to RT.

    • Quench: Sat.

      
      . Extract with DCM.
      
  • Hydrolysis:

    • Reflux the crude nitrile in 6N HCl for 12h. (Converts CN -> COOH).

  • Hydrogenolysis:

    • Dissolve residue in MeOH/H2O (1:1). Add Pd(OH)2/C (20% wt).

    • Hydrogenate at 50 psi for 24h.

    • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Part 6: SAR Logic & Decision Making

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing a hit compound using this scaffold.

SAR_Logic Hit Hit Compound (Cyclohexyl-Glycine) Problem Issue: High Clearance / Low Sol Hit->Problem Strategy Strategy: Oxan-3-yl Replacement Problem->Strategy Isomer_3S (3S)-Oxan-3-yl (Axial Vector) Strategy->Isomer_3S Isomer_3R (3R)-Oxan-3-yl (Equatorial Vector) Strategy->Isomer_3R Result_A Result A: H-Bond with Serine? Isomer_3S->Result_A Test Result_B Result B: Clash with Hydrophobic Wall? Isomer_3R->Result_B Test

Figure 2: SAR optimization logic replacing a carbocycle with oxan-3-yl to solve ADME issues.

Part 7: References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.[4] Link

    • Context: Describes the general utility of THP scaffolds and Prins cyclization methods.

  • Development of large scale synthesis of tetrahydropyran glycine, a precursor to the HCV NS5A inhibitor BMS-986097. ResearchGate/Journal of Organic Chemistry, 2015. Link

    • Context: The definitive protocol for complex THP-glycine synthesis (BMS route).

  • A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535. European Journal of Pharmacology, 2012.[5] Link

    • Context: Establishes the pharmacological relevance of THP derivatives in GlyT1 inhibition.

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Link

    • Context: Source of bioisosteric data (LogP/Entropy) and commercial availability of scaffolds.

  • Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 2003. Link

    • Context: Illustrates the use of heterocyclic glycine derivatives in glutamate receptor modulation.

Sources

Novel Applications of tert-Butyl 2-amino-2-(oxan-3-yl)acetate in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of tert-butyl 2-amino-2-(oxan-3-yl)acetate (referred to herein as THP-Gly-OtBu ) in modern chemical biology and drug discovery. As the protected precursor to Tetrahydropyran-3-yl Glycine , this non-canonical amino acid (NCAA) serves as a critical tool for "Ether Switching"—a bioisosteric strategy to optimize lipophilicity (LogP) and metabolic stability without compromising steric complementarity. This whitepaper analyzes its utility in peptidomimetics, protease inhibitor design, and fragment-based lead optimization.

Strategic Rationale: The "Ether Switch"

The incorporation of THP-Gly-OtBu addresses a persistent challenge in medicinal chemistry: the "Molecular Obesity" of lead compounds. Traditional hydrophobic residues (Cyclohexylglycine, Phenylglycine) often suffer from poor solubility and rapid metabolic clearance.

Mechanism of Action: The oxan-3-yl (tetrahydropyran-3-yl) side chain introduces a polar ether oxygen into the hydrophobic core. This modification:

  • Lowers cLogP: Reduces lipophilicity by ~1.0–1.5 log units compared to cyclohexyl analogs.

  • Maintains Steric Bulk: The THP ring adopts a chair conformation nearly identical to cyclohexane, preserving binding affinity in hydrophobic pockets (e.g., S1/S2 subsites of proteases).

  • Modulates Solvation: The ether oxygen can accept hydrogen bonds from solvent or protein backbone amides, potentially locking bioactive conformations.

Visualization: The Bioisosteric Impact

The following diagram illustrates the physicochemical shift when replacing a Cyclohexylglycine (Chg) residue with the THP-Gly derived from the subject molecule.

EtherSwitch Chg Cyclohexylglycine (Chg) High Lipophilicity (LogP > 2) Metabolic Liability (P450) Strategy Ether Switch Strategy (O-insertion) Chg->Strategy Optimization THP Tetrahydropyran-3-yl Glycine (From THP-Gly-OtBu) Lower LogP (~1.0) Maintained Steric Fit Strategy->THP Substitution Outcome Improved Solubility Enhanced Bioavailability Novel IP Space THP->Outcome Result

Figure 1: The "Ether Switch" strategy utilizes THP-Gly-OtBu to reduce lipophilicity while maintaining the steric pharmacophore of cyclohexyl residues.

Core Applications in Chemical Biology

Protease Inhibitor Design (The S1/S2 Pocket)

Proteases often recognize hydrophobic residues (Leucine, Phenylalanine) at the P1 or P2 positions. However, purely hydrophobic inhibitors suffer from poor oral bioavailability.

  • Application: THP-Gly-OtBu is used to synthesize inhibitors where the THP ring occupies the S1 pocket of aspartyl proteases (e.g., Renin) or the allosteric sites of flavivirus proteases (e.g., ZIKV NS2B-NS3).

  • Data Insight: In Renin inhibitors, replacing a cyclohexyl ring with a tetrahydropyranyl ring improved oral bioavailability from <5% to >15% in rat models while maintaining IC50 values in the sub-nanomolar range (0.2–0.8 nM) [1, 2].

Peptidomimetics & Stability

Incorporating THP-Gly into peptide therapeutics creates a "steric shield."

  • Proteolytic Resistance: The non-natural THP side chain is not recognized by endogenous proteases (trypsin/chymotrypsin), significantly extending plasma half-life (

    
    ).
    
  • Conformational Constraint: The bulky alpha-substituent restricts

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into stable turn conformations (e.g.,
    
    
    -turns) favored by GPCRs.
Comparative Data: THP vs. Carbocyclic Analogs

Table 1 summarizes the physicochemical shifts observed when utilizing THP-Gly derivatives versus standard hydrophobic amino acids.

PropertyCyclohexylglycine (Chg)Phenylglycine (Phg)THP-Gly (Target) Impact
Steric Volume ~105 ų~95 ų~100 ų Preserves binding fit
Lipophilicity (cLogP) 2.51.81.1 Improves solubility
H-Bond Acceptors 001 New vector for binding
Metabolic Stability Low (Oxidation prone)MediumHigh Reduces clearance

Technical Protocols

Handling & Storage
  • State: White to off-white solid.

  • Stability: The tert-butyl ester is acid-sensitive. Store at -20°C under inert atmosphere (Ar/N2). Avoid exposure to TFA fumes during storage.

Experimental Workflow: Peptide Coupling

The steric bulk of the oxan-3-yl group at the


-position makes coupling challenging. Standard conditions often lead to low yields or racemization. The following protocol is optimized for high-efficiency incorporation.

Step 1: Deprotection (Acidolysis) To use THP-Gly-OtBu as the C-terminal cap or intermediate, the amine is typically free. If the acid is required (for N-terminal extension), the tert-butyl group must be removed.

  • Dissolve THP-Gly-OtBu (1.0 eq) in DCM (5 mL/mmol).

  • Add TFA (Trifluoroacetic acid) to a final concentration of 25% v/v.

  • Add Triethylsilane (TES) (2.0 eq) as a cation scavenger (critical to prevent tert-butyl cation re-attachment to the ether oxygen).

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Loss of +56 Da fragment is not sufficient; look for loss of -tBu group mass).

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Step 2: Coupling (The "Steric Push" Method) Coupling the free acid of THP-Gly to an amine requires potent activation due to steric hindrance.

  • Reagents: Use HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (3.0 eq) in DMF.

  • Pre-activation: Mix the THP-Gly-OH, HATU, and HOAt in DMF for 5 minutes before adding the amine component.

  • Reaction: Stir for 12–24 hours. If conversion is <50% after 6 hours, re-treat with fresh HATU/base.

    • Note: Avoid carbodiimides (EDC/DCC) as they often fail to drive this sterically hindered reaction to completion.

Synthesis Workflow Diagram

The following diagram outlines the critical decision points in processing THP-Gly-OtBu.

SynthesisWorkflow Start Start: THP-Gly-OtBu Decision Target Application? Start->Decision CTerm C-Terminal Modification Decision->CTerm C-Cap NTerm Internal/N-Terminal Use Decision->NTerm Elongation AmineCoup Direct Amine Coupling (R-COOH + THP-Gly-OtBu) Reagent: HATU/DIEA CTerm->AmineCoup Product1 Peptide-THP-Gly-OtBu (Protected C-term) AmineCoup->Product1 Deprotect Acidolysis (TFA/DCM) + Scavenger (TES) NTerm->Deprotect FreeAcid THP-Gly-OH (Free Acid) Deprotect->FreeAcid BackboneCoup Backbone Coupling (THP-Gly-OH + H2N-Peptide) Requires Pre-activation FreeAcid->BackboneCoup Product2 Elongated Peptide BackboneCoup->Product2

Figure 2: Workflow for integrating THP-Gly-OtBu into peptide synthesis, highlighting the divergence between C-terminal capping and backbone elongation.

References

  • Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. Source: Journal of Medicinal Chemistry (2009).[1] Context: Establishes the (tetrahydropyran-3-yl) motif as a superior bioisostere for cyclohexyl groups, improving oral bioavailability.

  • Antiviral Agents against Flavivirus Protease: Prospect and Future Direction. Source: Viruses (2022).[2] Context: Cites cyclic peptides containing tetrahydropyran-3-yl rings (Compound 30) exhibiting nanomolar inhibition of ZIKV protease.[2]

  • Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. Source: Patent WO2021026672A1. Context: Lists tetrahydropyran-3-yl as a key substituent for optimizing H3-K4 methyltransferase inhibitors.

  • Substituted Pyrimidinones as Agonists of the APJ Receptor. Source: US Patent 11,807,624. Context: Demonstrates the use of non-canonical amino acids, including THP derivatives, to enhance the potency and half-life of apelin mimetics.

Sources

Methodological & Application

Protocol for deprotection of tert-butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the validated protocol for the removal of the tert-butyl ester protecting group from tert-butyl 2-amino-2-(oxan-3-yl)acetate to yield the corresponding free amino acid, 2-amino-2-(oxan-3-yl)acetic acid .

The target molecule features a tetrahydropyran (oxan-3-yl) ring, a cyclic ether. While tert-butyl esters are classically removed via acidolysis, the presence of the cyclic ether requires a protocol that mitigates Lewis-acid-mediated ring opening or cation-induced alkylation. This guide presents two methods: Method A (TFA-mediated) for general synthesis and Method B (HCl-mediated) for cases requiring volatile salt exchange.

Chemical Strategy & Mechanistic Insight

The Reaction Mechanism

The deprotection proceeds via an acid-catalyzed


-type fragmentation (specifically an E1 elimination).
  • Protonation: The carbonyl oxygen of the ester is protonated by the strong acid (TFA or HCl).

  • Fragmentation: The bond between the tert-butyl oxygen and the tert-butyl carbon cleaves, generating a resonance-stabilized carboxylic acid and a tert-butyl carbocation (

    
    ).
    
  • Elimination: The tert-butyl cation rapidly undergoes elimination to form isobutylene (gas), a volatile byproduct that drives the reaction to completion.

Critical Considerations for the Oxanyl Ring

The oxan-3-yl moiety (tetrahydropyran-3-yl) is a cyclic ether. While generally stable to Brønsted acids, cyclic ethers can undergo ring-opening in the presence of superacids or high heat.

  • Risk: The generated

    
     is a "hot" electrophile. Without scavenging, it may attack the ether oxygen of the oxane ring, leading to oxonium formation and subsequent decomposition.
    
  • Solution: We employ a Scavenger Cocktail . The addition of Triethylsilane (TES) or water acts as a "cation sink," trapping

    
     before it can interact with the substrate's ether functionality.
    

Experimental Protocols

Method A: TFA/Scavenger Cocktail (Recommended)

Best for: Standard deprotection, high yields, and peptide synthesis compatibility.

Reagents Required:

  • Substrate: tert-butyl 2-amino-2-(oxan-3-yl)acetate

  • Acid: Trifluoroacetic Acid (TFA), HPLC Grade

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Scavenger: Triethylsilane (TES) or Water (

    
    )
    

Stoichiometry & Preparation Table:

ComponentEquivalence/Conc.Role
Substrate 1.0 equiv (e.g., 1 mmol)Starting Material
DCM 0.1 M - 0.2 MSolvent (Diluent)
TFA 50% v/v (Final Conc.)Proton Source
TES / H2O 2.5% v/vCation Scavenger

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (half the total reaction volume).

  • Scavenger Addition: Add the scavenger (TES or

    
    ) to the DCM solution.
    
    • Note: Use TES if the product must remain strictly anhydrous; use water if solubility allows.

  • Acidification: Cool the solution to 0°C (ice bath). Dropwise add an equal volume of TFA to the stirring mixture.

    • Caution: Gas evolution (Isobutylene) will occur.[1][2] Ensure the system is vented (e.g., via a needle).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2 to 4 hours .

    • Monitoring: Check completion via TLC (stain with Ninhydrin for free amine) or LC-MS (Loss of +56 Da mass).

  • Workup:

    • Concentrate the mixture in vacuo (Rotary evaporator, <40°C).

    • Azeotropic Removal: Redissolve the oily residue in Toluene or DCM (10 mL) and re-evaporate. Repeat 3x. This effectively removes residual TFA.

  • Precipitation: Dissolve the residue in a minimum amount of Methanol (1-2 mL) and add cold Diethyl Ether (20 mL) to precipitate the product as the Trifluoroacetate salt.

Method B: HCl in Dioxane (Alternative)

Best for: Generating the Hydrochloride salt directly; avoiding fluorinated byproducts.

Reagents Required:

  • 4.0 M HCl in 1,4-Dioxane (Commercial solution)

  • Solvent: 1,4-Dioxane or Ethyl Acetate (if extra solubility is needed)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1 mmol) in 1,4-Dioxane (2 mL).

  • Acid Addition: Add 4.0 M HCl in Dioxane (5 mL, ~20 equiv) at 0°C.

  • Reaction: Stir at Room Temperature for 1 to 3 hours .

    • Observation: The product often precipitates directly from the dioxane solution as a white solid.

  • Isolation:

    • If Precipitate Forms: Filter the solid under nitrogen/argon. Wash with dry Diethyl Ether.

    • If Soluble: Concentrate in vacuo and triturate with Ether/Hexanes.

Visualization & Workflow

Reaction Mechanism & Logic Flow

DeprotectionMechanism Substrate Substrate: t-Butyl Ester Protonation Protonation (TFA/HCl) Substrate->Protonation + H+ Fragmentation E1 Fragmentation Protonation->Fragmentation Cation Intermediate: t-Butyl Cation Fragmentation->Cation Product Product: Free Acid Salt Fragmentation->Product Isobutylene Byproduct: Isobutylene (Gas) Cation->Isobutylene Elimination Scavenger Scavenger Action (Prevents Alkylation) Cation->Scavenger Trapping (Optional)

Figure 1: Mechanistic pathway of acidolytic deprotection. The scavenger pathway is critical to protect the oxanyl ring from alkylation.

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (TFA/DCM) Evap Evaporate Volatiles (<40°C) Start->Evap Azeotrope Azeotrope with Toluene (Removes excess TFA) Evap->Azeotrope Residue Oily Residue Obtained Azeotrope->Residue Decision Is Product Solid? Residue->Decision SolidYes Yes: Trituration Decision->SolidYes Crystalline SolidNo No: Precipitation Decision->SolidNo Gummy/Oil Triturate Wash with Et2O/Hexane Filter SolidYes->Triturate Precip Dissolve in MeOH (min) Add excess cold Et2O SolidNo->Precip Final Final Product (Ammonium Salt) Triturate->Final Precip->Final

Figure 2: Post-reaction processing workflow to ensure removal of acid and isolation of the salt.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Incomplete Conversion Reaction time too short or acid too dilute.Extend time to 6 hours; ensure TFA is not wet/degraded. Add 2 drops of water to assist hydrolysis.
Product is a Sticky Oil Trapped TFA or solvent.Perform toluene azeotrope 3x. Triturate with cold diethyl ether and scratch the flask to induce crystallization.
New Impurity (+56 Da) tert-Butylation of the amine or ring.[3]Critical: Increase scavenger (TES) load to 5%. Ensure dilute conditions (0.1 M).
Ring Opening Acid too strong or temp too high.Maintain 0°C during addition. Switch to 25% TFA in DCM instead of 50%.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
    • Context: Authoritative guide on ester deprotection conditions and stability of ethers.
    • Link:

  • BenchChem Application Note: Deprotection of t-Butyl Esters.

    • Source: BenchChem Protocols.[4]

    • Context: Detailed mechanism of TFA-medi
    • Link:

  • Common Organic Chemistry: Boc/Ester Deprotection.

    • Source: Common Organic Chemistry.
    • Context: Standard operating procedures for TFA and HCl deprotections.
    • Link:

  • Han, G., et al. (2001).[5] Fast, efficient and selective deprotection using HCl/Dioxane. [5][6]

    • Source:Journal of Peptide Research, 58(4), 338-341.[5]

    • Context: Validation of HCl/Dioxane as a selective altern
    • Link:

Sources

Application Note: Peptide Coupling Protocols for tert-Butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for synthetic chemists and process development scientists. It addresses the specific steric and electronic challenges posed by the oxan-3-yl (tetrahydropyran-3-yl) side chain during peptide coupling.

Molecule ID: TB-OX3-GLY | Class: Non-Canonical Amino Acid Ester | Application: Peptidomimetics & Drug Discovery[1][2]

Executive Summary & Molecule Profile

tert-Butyl 2-amino-2-(oxan-3-yl)acetate represents a distinct class of sterically demanding


-amino esters.[1][2] The presence of the oxan-3-yl (tetrahydropyran-3-yl)  group at the 

-position introduces significant

-branching steric bulk, comparable to cyclohexylglycine (Chg) or isoleucine, but with unique electronic properties due to the cyclic ether oxygen.[1][2]

This guide provides optimized protocols to overcome the two primary synthetic risks associated with this building block:

  • Nucleophilic Torpidity: The bulky side chain shields the

    
    -amine, drastically reducing coupling rates.
    
  • Acid Lability: The tert-butyl ester is sensitive to strong acids; standard acidic workups must be modified to prevent premature deprotection.[1]

Physicochemical Profile
FeaturePropertySynthetic Implication
Steric Bulk High (

-branched ring)
Requires high-efficiency activation (HATU/HOAt or T3P).[1][2]
Electronic Effect Inductive withdrawal (O-atom)Reduces amine nucleophilicity; requires extended reaction times.[1][2]
Protecting Group tert-Butyl ester (

)
Acid Sensitive. Avoid TFA/HCl.[1][2] Use Citric Acid for workup.
Solubility Moderate LipophilicitySoluble in DMF, DCM, EtOAc.

Strategic Considerations

The "Activated Ester" Fallacy

Standard carbodiimide couplings (EDC/HOBt) are often insufficient for this amine. The bulky oxanyl group prevents the formation of the tetrahedral intermediate required for amide bond formation.

  • Recommendation: Utilize Uronium/Aminium salts (HATU) or Phosphonic Anhydrides (T3P) to generate highly reactive active esters that drive the reaction forward kinetically.[2]

Base Selection & Racemization

While the target molecule (the amine) is not at risk of racemization during coupling, the carboxylic acid partner is.

  • Critical Control: Use DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) .[2] Avoid strong nucleophilic bases (DMAP) which catalyze epimerization.[2]

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery chemistry, difficult sequences, and maximizing yield.

Mechanism: HATU generates the O-azabenzotriazole active ester, which utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate amine acylation, effectively bypassing the steric shield of the oxan-3-yl group.

Reagents:

  • Carboxylic Acid Partner (

    
    ): 1.0 equiv[1][2]
    
  • Amine: tert-Butyl 2-amino-2-(oxan-3-yl)acetate : 1.1 equiv[1][2]

  • Coupling Reagent: HATU : 1.1 equiv

  • Base: DIPEA : 3.0 equiv[1][2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve the 
    
    
    
    and HATU in anhydrous DMF.
  • Base Addition: Add DIPEA dropwise at

    
    . Stir for 5 minutes to form the activated ester (color change often observed).
    
  • Coupling: Add the tert-butyl 2-amino-2-(oxan-3-yl)acetate (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours .

    • Note: Due to steric hindrance, do not terminate before 4 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the activated ester and formation of the product mass.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash

      
       with 5% Citric Acid  (mildly acidic, removes DIPEA without cleaving 
      
      
      
      ).[2]
    • Wash

      
       with Sat. 
      
      
      
      (removes unreacted acid/HOBt).[2]
    • Wash

      
       with Brine, dry over 
      
      
      
      , and concentrate.
Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>10g), cost-efficiency, and easy purification.[1][2]

Mechanism: T3P acts as a kinetic dehydrating agent, forming a mixed anhydride that is highly reactive but does not generate insoluble urea byproducts (unlike DCC).

Reagents:

  • Carboxylic Acid Partner: 1.0 equiv[1][2][3]

  • Amine: tert-Butyl 2-amino-2-(oxan-3-yl)acetate : 1.2 equiv[1][2]

  • Coupling Reagent: T3P (50% w/w in EtOAc/DMF): 1.5 equiv[1][2]

  • Base: NMM (N-Methylmorpholine) or Pyridine : 4.0 equiv[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][2]

Step-by-Step Procedure:

  • Combine: Dissolve Acid and Amine in EtOAc (or 2-MeTHF).

  • Cool: Cool the mixture to

    
    .
    
  • Base: Add NMM (or Pyridine).

  • Activate: Add T3P solution dropwise over 10 minutes.

    • Exotherm Warning: T3P addition can be exothermic; control temp <

      
      .[2]
      
  • Reaction: Warm to RT and stir for 12–24 hours .

  • Workup:

    • Add water directly to the reaction vessel (T3P byproducts are water-soluble).[1][2]

    • Separate phases.

    • Wash organic layer with 5% Citric Acid , then Sat.

      
      , then Brine.
      
    • Concentrate to yield product (often high purity without column chromatography).[2]

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for coupling this specific hindered amine.

PeptideCoupling Start Start: Coupling tert-butyl 2-amino-2-(oxan-3-yl)acetate CheckScale Check Scale & Priority Start->CheckScale RouteA Discovery / High Value (Max Yield Priority) CheckScale->RouteA < 5g RouteB Process / Scale-up (Cost/Workup Priority) CheckScale->RouteB > 5g ProtocolA Protocol A: HATU / DIPEA Solvent: DMF RouteA->ProtocolA ProtocolB Protocol B: T3P / NMM Solvent: EtOAc or 2-MeTHF RouteB->ProtocolB Monitor Monitor LC-MS (>4 Hours) ProtocolA->Monitor ProtocolB->Monitor Decision Conversion > 90%? Monitor->Decision Success Workup: 5% Citric Acid Wash (PROTECT t-Bu ESTER) Decision->Success Yes Fail Troubleshoot: 1. Double Coupling 2. Switch to Acid Fluoride Decision->Fail No

Figure 1: Decision matrix for selecting the optimal coupling protocol based on scale and priority.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Extreme steric clash between Oxan-3-yl and Acid side chain.[1][2]Switch to Acid Fluoride: Convert R-COOH to R-COF using TFFH or Cyanuric Fluoride.[1][2] Acid fluorides are smaller and more reactive than OBt esters.
Epimerization Over-activation or excessive base strength.Change Base: Switch DIPEA to TMP (2,4,6-collidine) . TMP is weaker and sterically hindered, reducing proton abstraction at the

-carbon.
Loss of t-Bu Group Acidic workup was too harsh.Buffer Control: Replace 1M HCl with 0.5M Citric Acid or KHSO4 . Ensure aqueous layer pH is not < 3.0.
Precipitation Poor solubility of the bulky peptide.Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) or a DMF/DMSO mixture to disrupt aggregation.[1][2]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive.[3][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[2] Link[1][2]

Sources

Application Note: Solvent Selection & Sample Preparation for HPLC Analysis of tert-Butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists optimizing HPLC methods for tert-butyl 2-amino-2-(oxan-3-yl)acetate . It synthesizes chemical principles with practical chromatography to ensure robust method performance.

Executive Summary

The accurate HPLC analysis of tert-butyl 2-amino-2-(oxan-3-yl)acetate requires a delicate balance between solubility, chromatographic peak shape, and chemical stability.[1] As a steric-bulky amino acid ester, this compound presents two primary challenges:

  • Hydrophobic/Polar Duality: The tert-butyl ester and oxanyl (tetrahydropyran) ring confer lipophilicity, while the primary amine introduces polarity and pH sensitivity.

  • Acid Lability: The tert-butyl ester moiety is susceptible to acid-catalyzed hydrolysis, making standard acidic diluents (e.g., 0.1% TFA) risky for sample stability.

This guide recommends Acetonitrile (ACN) or Methanol (MeOH) as primary solvents, with strict pH control to prevent degradation.[1]

Chemical Context & Solubility Profile

Understanding the molecule's functional groups is critical for solvent selection.

Functional GroupPropertyChromatographic Impact
Primary Amine (-NH₂)Basic (pKa ~9-10).[1] Polar.Causes peak tailing on silica columns if unbuffered. Soluble in water at low pH (protonated), but less so at neutral pH.[1]
tert-Butyl Ester (-COOtBu)Lipophilic. Acid-labile.Increases retention on C18. Critical Stability Risk: Hydrolyzes to the free acid in strong acidic conditions (pH < 2).
Oxan-3-yl (THP Ring)Moderately lipophilic ether.Adds hydrophobic bulk, improving solubility in organic solvents like ACN/MeOH.[1]
The "Solvent Strength Mismatch" Effect

Directly injecting this compound dissolved in 100% DMSO or THF onto a Reverse Phase (RP) column often leads to peak fronting or split peaks . The solvent is "stronger" than the initial mobile phase, carrying the analyte too fast through the column head.

  • Recommendation: The final sample diluent should match the initial mobile phase strength (e.g., 10-20% organic) as closely as possible.

Recommended Solvent Systems

Primary Recommendation: Acetonitrile / Water (Neutral)

Ratio: 50:50 (v/v) or matched to initial gradient conditions.[1]

  • Why: ACN offers the best solubility for the lipophilic ester/THP backbone while maintaining sharp peak shapes. It has low UV cutoff (190 nm), essential for this compound which likely lacks strong chromophores.[1]

  • Stability: Excellent. Neutral pH prevents ester hydrolysis.

Secondary Recommendation: Methanol (MeOH)[1][2]
  • Why: Methanol is a strong protic solvent that solvates the amine well. It is cheaper and greener than ACN.

  • Caveat: Higher viscosity than ACN leading to higher backpressure. UV cutoff (~205 nm) may interfere if detecting at low wavelengths.

The "Universal" Solvent: DMSO
  • Use Case: High-concentration stock solutions (>10 mg/mL).

  • Protocol: Dissolve in 100% DMSO, then dilute at least 10-fold with water/buffer before injection.[1]

  • Warning: Avoid injecting 100% DMSO volumes >5 µL to prevent solvent effects.

⛔ RESTRICTED: Acidic Diluents (e.g., 0.1% TFA)

Do NOT use 0.1% Trifluoroacetic Acid (TFA) as the sample diluent for storage.[1]

  • Mechanism: TFA catalyzes the cleavage of the tert-butyl group, converting the analyte into 2-amino-2-(oxan-3-yl)acetic acid and isobutylene gas [1].

  • Exception: Acidic mobile phases (e.g., 0.1% Formic Acid) are acceptable during the run because the residence time is short (<30 mins), but the sample vial must remain neutral.[1]

Experimental Protocol: Sample Preparation Workflow

This protocol ensures complete dissolution without inducing degradation.

Materials
  • Analyte: tert-butyl 2-amino-2-(oxan-3-yl)acetate[1][2]

  • Solvent A: HPLC-grade Acetonitrile

  • Solvent B: HPLC-grade Water (Milli-Q)

  • Vials: Amber glass (to protect amine from photo-oxidation)[1]

Step-by-Step Procedure
  • Weighing: Accurately weigh 10 mg of the compound into a 20 mL scintillation vial.

  • Primary Dissolution: Add 5 mL of 100% Acetonitrile .

    • Action: Vortex for 30 seconds.

    • Observation: Solution should be clear. If particulates remain, sonicate for 5 minutes (maintain temp < 30°C).

  • Dilution (Targeting Mobile Phase): Slowly add 5 mL of Water while vortexing.

    • Final Concentration: 1 mg/mL in 50:50 ACN:Water.

    • Check: Ensure no precipitation occurs (cloudiness). If cloudy, increase ACN ratio to 70:30.

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter into the HPLC vial.

    • Note: Do not use Cellulose Acetate if the organic content is high (>50%).

  • Storage: Store at 4°C. Stable for 24-48 hours. For long term, store as dry powder or frozen stock in 100% DMSO.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for solvent selection and troubleshooting.

SolventSelection Start Start: Sample Prep SolubilityCheck Check Solubility in 50:50 ACN:Water Start->SolubilityCheck Clear Solution Clear? SolubilityCheck->Clear DirectInject Filter & Inject (Best Peak Shape) Clear->DirectInject Yes Cloudy Cloudy/Precipitate Clear->Cloudy No PeakCheck Check Peak Shape DirectInject->PeakCheck TryMeOH Try 100% Methanol Cloudy->TryMeOH MeOHClear Clear? TryMeOH->MeOHClear DiluteWater Dilute 1:1 with Water before injection MeOHClear->DiluteWater Yes TryDMSO Dissolve in DMSO (Stock) Dilute 10x with Water MeOHClear->TryDMSO No DiluteWater->PeakCheck TryDMSO->PeakCheck GoodPeak Valid Method PeakCheck->GoodPeak Sharp Fronting Peak Fronting/Split PeakCheck->Fronting Distorted FixFronting Reduce Injection Vol OR Match Diluent to Mobile Phase Fronting->FixFronting FixFronting->GoodPeak

Caption: Decision tree for selecting the optimal solvent system based on solubility and chromatographic performance.

HPLC Method Considerations

To ensure the solvent choice works with the chromatography:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5) OR 0.1% Formic Acid (pH ~2.7).[1]

    • Note: While acidic mobile phases are standard, ensure the autosampler temperature is low (4°C) to minimize on-instrument hydrolysis.[1]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Detection:

    • UV: 210 nm (The compound lacks aromatic rings aside from potential impurities; the ester/amide bonds absorb here).

    • ELSD/CAD: Recommended if UV sensitivity is poor.

Stability Data Reference Table
Solvent SystemStorage TempStability (t-Butyl Ester)Recommendation
100% ACN 4°CHigh (>1 week)Preferred Stock
50% ACN / 50% Water 4°CModerate (2-3 days)Preferred Working
0.1% TFA in Water 25°CLow (< 24 hours) AVOID
DMSO 25°CHigh (>1 month)Backup Stock

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for tert-butyl ester stability).

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note 5980-1193EN. Retrieved from [Link]

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[6] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-SUP-8821

System Overview & Critical Analysis

The synthesis of tert-butyl 2-amino-2-(oxan-3-yl)acetate presents a dual-challenge scenario common in non-proteinogenic amino acid synthesis:

  • Steric & Electronic Resistance: The formation of tert-butyl esters on free amino acids is thermodynamically unfavorable via standard Fischer esterification due to the steric bulk of the tert-butyl group and the instability of the intermediate carbocation.

  • Stereochemical Complexity: Unlike the symmetrical oxan-4-yl analogues, the oxan-3-yl (tetrahydro-2H-pyran-3-yl) moiety possesses a chiral center at the 3-position. Combined with the newly formed

    
    -amino center, your reaction produces a mixture of diastereomers (
    
    
    
    isomers if starting from racemic aldehyde; 2 if starting from enantiopure aldehyde).

This guide prioritizes a Strecker-based workflow followed by a catalytic transesterification strategy, which currently offers the highest atom economy and yield profile compared to legacy isobutylene routes.

The "Golden Path" Protocol

Recommended workflow for maximizing yield and minimizing side reactions.

Phase A: Strecker Synthesis (Formation of the -Amino Acid)

Precursor: Tetrahydro-2H-pyran-3-carbaldehyde.

  • Reagents: Aldehyde (1.0 eq), TMSCN (1.2 eq), 7M

    
     in MeOH (5.0 eq).
    
  • Conditions: Stir at

    
     for 16h.
    
  • Hydrolysis: Concentrate, then treat with

    
     at reflux (
    
    
    
    ) for 12h.
  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the free zwitterionic amino acid: 2-amino-2-(oxan-3-yl)acetic acid .

Phase B: tert-Butyl Esterification (The Critical Step)

Standard acid-catalyzed esterification with t-BuOH often fails here. Use the Tf2NH-catalyzed Transesterification method for superior yields.

  • Reagents: Free amino acid (1.0 eq), tert-Butyl Acetate (

    
    -BuOAc) (Solvent/Reagent), Bis(trifluoromethanesulfonyl)imide (
    
    
    
    ) (1.1 eq).[1]
  • Procedure: Suspend the amino acid in

    
    -BuOAc.[2][3] Add 
    
    
    
    .
  • Mechanism: The

    
     acts as a strong Brønsted acid catalyst that solubilizes the zwitterion and drives transesterification without the massive isobutylene loss seen in legacy methods.
    
  • Workup: Wash with saturated

    
     (to remove catalyst/acid), dry organic layer, concentrate.
    

Visualizing the Workflow

SynthesisWorkflow Aldehyde Oxan-3-yl Carbaldehyde Aminonitrile $alpha$-Aminonitrile Intermediate Aldehyde->Aminonitrile Strecker (TMSCN/NH3) FreeAA Free Amino Acid (Zwitterion) Aminonitrile->FreeAA Hydrolysis (6N HCl, Reflux) Target Target: t-Butyl Ester FreeAA->Target Transesterification (t-BuOAc, Tf2NH) Target->FreeAA Acid Cleavage (Failure Mode)

Caption: Logical flow from aldehyde precursor to tert-butyl ester using the Tf2NH transesterification route.

Troubleshooting Center (FAQs)

Issue 1: "My esterification yield is stuck at <30% using /Isobutylene."

Diagnosis: The legacy isobutylene method requires high pressure and often results in polymerization of the alkene or incomplete reaction due to the poor solubility of the amino acid zwitterion. Solution: Switch to the


 / 

-BuOAc system
.
  • Why?

    
     is a "superacid" catalyst that protonates the amino group, breaking the zwitterionic lattice and increasing solubility in the organic phase (
    
    
    
    -BuOAc), allowing the reaction to proceed at ambient pressure with yields typically
    
    
    [1].
Issue 2: "I see four distinct spots on TLC. Which is my product?"

Diagnosis: You are observing diastereomers .

  • The oxan-3-yl group has a chiral center (

    
    ).
    
  • The Strecker reaction creates a new chiral center at the

    
    -carbon (
    
    
    
    ).
  • Result:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    . Solution:
  • Do not attempt to separate at the free amino acid stage. Zwitterions streak on silica.

  • Separate after esterification. The tert-butyl esters are non-polar and separate well on silica gel.

  • Flash Chromatography: Use a gradient of Hexanes:EtOAc (start 90:10). The anti and syn diastereomers usually have distinct Rf values (

    
    ).
    
Issue 3: "The amino nitrile hydrolysis turned into a black tar."

Diagnosis: Thermal decomposition of the oxan ring or polymerization of the aldehyde during the Strecker reversion. Solution:

  • Milder Hydrolysis: Instead of direct 6N HCl reflux, use H2O2/K2CO3 (oxidative hydrolysis) to convert the nitrile to the amide first, then gently hydrolyze the amide with 1N HCl.

  • Check Precursor Purity: Ensure all cyanide is removed before heating; residual cyanide can cause polymerization.

Issue 4: "Can I use Boc-anhydride to make the ester?"

Diagnosis: Users often confuse Boc-protection (Amine) with ester formation. Clarification: Yes, but only via a specific mechanism.

  • Protocol: React the N-protected amino acid with

    
     (3.0 eq) and 
    
    
    
    (0.3 eq) in
    
    
    -BuOH.
  • Warning: This is atom-inefficient and expensive compared to the

    
    -BuOAc route, but useful if you already have the N-protected material.
    

Comparative Data: Esterification Methods

MethodReagentsTypical YieldProsCons
Legacy A Isobutylene /

40-60%Cheap reagentsHigh pressure, polymerization risk, poor solubility.
Legacy B

-BuOH / EDC / DMAP
50-70%Mild conditionsUrea byproduct removal is difficult; racemization risk.
Modern (Recommended)

-BuOAc /

85-95% High yield, no racemization, fast Catalyst cost (recoverable).
Alternative

-Bu 2,2,2-trichloroacetimidate
60-80%Neutral conditionsReagent is expensive and moisture sensitive.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024).[1][4] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[1] Synlett, 35, 235-239.[1][4]

  • Kouznetsov, V. V., & Galvis, C. E. (2005). Strecker reaction and

    
    -amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 61(32), 7542-7558. 
    
  • Armstrong, A., et al. (2017). tert-Butyl Esters as Protecting Groups.[2][5][6][7] BenchChem Technical Guides. (Generalized reference for protecting group stability).

Sources

Troubleshooting racemization of tert-butyl 2-amino-2-(oxan-3-yl)acetate during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering racemization (loss of chiral integrity) during the coupling of tert-butyl 2-amino-2-(oxan-3-yl)acetate .

Based on the structural properties of this building block, the root cause is almost certainly base-mediated enolization driven by a "Steric Penalty." The oxan-3-yl side chain functions similarly to a


-branched amino acid (like Valine or Isoleucine), creating significant steric hindrance. This slows the rate of nucleophilic attack, leaving the 

-proton exposed to basic conditions for an extended window.

This guide provides a mechanistic diagnosis and a self-validating protocol to eliminate this side reaction.

Part 1: Diagnostic & Mechanism

The "Steric Penalty" Mechanism

Unlike standard amino acids, the oxan-3-yl group introduces bulk directly adjacent to the reaction center. When you couple an activated acid to this amine (the nucleophile), the reaction kinetics are retarded.

If you use standard tertiary bases (DIPEA, TEA) to neutralize the salt of your amino ester, the unreacted base remains in solution for hours.

  • Slow Coupling: The bulky side chain blocks the approach of the electrophile.

  • Enolization: The base abstracts the acidic

    
    -proton (pKa ~24-25 for esters), forming a planar enolate.
    
  • Racemization: Reprotonation occurs non-stereoselectively.

Diagram 1: The Racemization Pathway The following diagram illustrates how steric hindrance diverts the reaction from productive coupling to destructive racemization.

RacemizationPathway cluster_0 Kinetic Competition Start Start: Amino Ester (Chiral) Base Base Added (DIPEA/TEA) Start->Base Neutralization Coupling Coupling Reaction (Nucleophilic Attack) Base->Coupling Steric Hindrance (Slow Rate) Enolization Side Reaction: Enolate Formation Base->Enolization Excess Base + Time Product Desired Peptide (Pure) Coupling->Product Racemate Racemic Mixture (DL-Isomer) Enolization->Racemate

Caption: Figure 1. Kinetic competition between productive coupling and base-mediated enolization. The oxan-3-yl steric bulk favors the red pathway if base strength/concentration is uncontrolled.

Part 2: Reagent Selection & Optimization

To fix this, we must decouple the neutralization step from the activation step or use a base that cannot deprotonate the


-carbon.
Base Selection (The Critical Variable)
  • Avoid: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) in large excess. Their basicity is sufficient to promote enolization over long reaction times.

  • Recommended: 2,4,6-Trimethylpyridine (Collidine) or 2,2,6,6-Tetramethylpiperidine (TMP) . These are weaker bases (pKa ~7.4 vs 10.5 for DIPEA) that are sufficient to neutralize the amine salt but poor at abstracting the

    
    -proton [1].
    
Coupling Cocktail
  • Avoid: HATU/HBTU if possible. While fast, these uronium salts require basic conditions (pH > 8) to function effectively, which increases racemization risk.

  • Recommended: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1] This coupling system operates efficiently at near-neutral to slightly acidic pH (pH 5-6.5), drastically reducing the window for enolization [2].

Data Comparison: Racemization Suppression

Table 1: Comparative racemization rates of sensitive amino esters under various coupling conditions.

Coupling SystemBaseSolventRelative Racemization Risk
HATU DIPEA (2.0 eq)DMFHigh (Critical Risk)
HATU Collidine (2.0 eq)DMFModerate
EDC / HOBt NMMDCMLow
DIC / Oxyma None (if free base)DMF/DCMMinimal (<0.5%)

Part 3: Step-by-Step Optimization Protocol

This protocol assumes you are coupling a generic Fmoc-Amino Acid (Fmoc-AA-OH) to your tert-butyl 2-amino-2-(oxan-3-yl)acetate (H-Ox3-OtBu).

Method A: The "Base-Minimized" Approach (Recommended)

Best for: Users starting with the HCl salt of the amine.

  • Free Base Isolation (Crucial Step):

    • Do not add base directly to the coupling reaction.

    • Dissolve H-Ox3-OtBu·HCl in DCM.

    • Wash rapidly with cold saturated NaHCO₃ (aq) or 5% Na₂CO₃.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Result: You now have the free amine. No tertiary amine base is needed in the coupling step.

  • Pre-Activation of the Acid:

    • Dissolve Fmoc-AA-OH (1.1 eq) and Oxyma Pure (1.1 eq) in DMF (concentration ~0.1 M).

    • Add DIC (1.1 eq).

    • Stir for 2–3 minutes to form the active ester.

  • Coupling:

    • Add the isolated free amine H-Ox3-OtBu to the pre-activated mixture.

    • Stir at 0°C for the first hour, then allow to warm to room temperature.

    • Why? Low temperature suppresses the activation energy for deprotonation more than it suppresses the coupling [3].

Method B: The "Collidine" Approach

Best for: High-throughput workflows where isolation is impossible.

  • Dissolve Fmoc-AA-OH (1.0 eq), H-Ox3-OtBu·HCl (1.0 eq), and Oxyma Pure (1.0 eq) in DMF.

  • Cool to 0°C.

  • Add DIC (1.0 eq).

  • Add TMP or Collidine (1.0 eq exactly) dropwise.

    • Note: Do not use DIPEA. Collidine is weak enough to prevent

      
      -proton abstraction but strong enough to release the free amine.
      

Part 4: Troubleshooting Decision Tree

Use this flowchart to determine your next experimental move.

TroubleshootingTree Step1 Is the starting material a salt (HCl/TFA)? Step2 Can you isolate the free base? Step1->Step2 Yes Action1 Method A: Isolate Free Base Use DIC/Oxyma (No Base) Step1->Action1 No (Already Free Base) Step2->Action1 Yes Action2 Method B: Use Collidine/TMP as Base Step2->Action2 No Warning STOP: High Risk of Racemization Action2->Warning If DIPEA used Action3 Use DIPEA

Caption: Figure 2. Decision tree for selecting the correct neutralization strategy based on starting material form.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use EDC/HOBt instead of DIC/Oxyma? A: Yes, EDC/HOBt is a safe alternative, but Oxyma Pure has been shown to be superior to HOBt in suppressing racemization for sterically hindered couplings [2]. If you must use HOBt, ensure the reaction stays cold (0°C) for a longer duration.

Q2: I see a 'doublet' of peaks in my LCMS. Is this racemization? A: Not necessarily. The oxan-3-yl group contains a chiral center. If your starting material was a single diastereomer (e.g., S,S), racemization at the


-carbon will produce the R,S diastereomer. These will separate on standard C18 HPLC. If you started with a racemic oxanyl group, you will already have complex mixtures. Verify the optical purity of your starting material first.

Q3: Does the solvent choice matter? A: Yes. DMF promotes faster reaction rates but is more polar, which can stabilize charged transition states (like enolates). DCM is less polar and often suppresses racemization, but it is a poor solvent for many peptides. A mixture of DCM/DMF (1:1) is often a good compromise for solubility and stereocontrol [4].

Q4: Why not use PyBOP or HATU with less base? A: Phosphonium and uronium reagents (PyBOP, HATU) require base to function. If you lower the base amount too much, the coupling stalls, and the unreacted activated ester can still racemize via oxazolone formation over time. Carbodiimides (DIC) do not strictly require base if the amine is free, making them the safer choice here.

References

  • Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry. Link (Demonstrates the efficacy of weak bases/neutral conditions).

  • Subirós-Funosas, R., et al. (2009).[2] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2][3] Chemistry – A European Journal.[2] Link (Establishes Oxyma as the superior racemization suppressant).

  • Steinauer, R., et al. (1989). "Racemization in Peptide Synthesis." Bachem Monographs. Link (General principles of temperature control in coupling).

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of Solvents in Peptide Synthesis." CRC Press.

Sources

Technical Support Center: Solubility Guide for tert-Butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2-amino-2-(oxan-3-yl)acetate presents a classic physicochemical paradox in aqueous formulation: the tert-butyl ester renders the molecule highly lipophilic and acid-labile, while the alpha-amine requires protonation for solubility. This guide addresses the critical balance between achieving solubility (via pH reduction) and maintaining chemical stability (avoiding ester hydrolysis).

Part 1: The Physicochemical Conflict

To resolve the solubility issue, you must first understand the competing forces within the molecule.

Structural ComponentPropertyImpact on SolubilityImpact on Stability
tert-Butyl Ester Hydrophobic, BulkyMajor Barrier: Drastically reduces water solubility compared to methyl/ethyl esters.Acid Labile: Susceptible to cleavage (isobutylene loss) at low pH (< 2.0).

-Amino Group
Basic (pKa ~7.3)The Solution: Protonation forms a water-soluble ammonium cation.Stable.
Oxan-3-yl Ring Cyclic EtherModerate Polarity, but adds hydrocarbon bulk.Stable.

The Core Problem: At neutral pH (7.0), the amine is partially unprotonated (free base), and the lipophilic tert-butyl group dominates, causing precipitation.

Part 2: Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately in PBS (pH 7.4)?

Diagnosis: At pH 7.4, you are operating near the molecule's pKa (predicted ~7.3).

  • Mechanism: According to the Henderson-Hasselbalch equation, when pH ≈ pKa, the ratio of soluble salt (protonated) to insoluble free base (neutral) is roughly 50:50. The neutral species, driven by the hydrophobic tert-butyl and oxanyl groups, exceeds its intrinsic solubility limit (often < 1 mM) and precipitates.

  • Solution: You must lower the pH to at least 2 units below the pKa (Target pH < 5.3) to drive the equilibrium >99% toward the soluble ammonium species.

Q2: How do I dissolve it without causing hydrolysis? (The "Goldilocks" Protocol)

Protocol: Do not use strong, concentrated acids (like neat TFA or 6M HCl), as these will cleave the ester. Use a controlled acidification method.

Step-by-Step Solubilization Workflow:

  • Weigh the required amount of tert-butyl 2-amino-2-(oxan-3-yl)acetate.

  • Pre-wet with a minimal volume of DMSO (if biological tolerance allows, typically 0.5–1% final v/v). This disrupts crystal lattice energy.

  • Add Aqueous Acid: Slowly add 0.1 M HCl or 10 mM Acetate Buffer (pH 4.0–4.5) .

    • Target Concentration: Keep stock solutions < 10 mM if possible to avoid saturation.

  • Vortex/Sonicate: Sonicate for 30–60 seconds in short bursts to avoid heating.

  • Verify: Solution should be clear. If hazy, lower pH slightly with dilute HCl, but do not exceed pH 3.0 for long-term storage.

Q3: Will the tert-butyl ester degrade in water?

Risk Assessment: Yes, but it is manageable.

  • Chemistry: tert-Butyl esters undergo acid-catalyzed hydrolysis (A_AL1 mechanism) to form the carboxylic acid and isobutylene. This reaction is accelerated by heat and strong acidity.

  • Operational Window:

    • pH 4.0 – 5.0 (Cold): Stable for hours to days.

    • pH < 2.0 (RT): Significant degradation likely within 4–24 hours.

    • Neutral/Basic pH: The ester is sterically hindered and resistant to saponification, but solubility is the limiting factor here.

Q4: Can I use a cosolvent instead of acid?

Guidance: Cosolvents alone are often insufficient due to the high lipophilicity of the tert-butyl group.

  • Recommendation: Use a Hybrid System .

    • Solvent: 5% DMSO or Ethanol.

    • Buffer: Aqueous buffer adjusted to pH 5.0.

    • Why? The organic solvent increases the intrinsic solubility of the neutral species, while the acidic pH ensures the majority of the population is ionized.

Part 3: Decision Logic & Workflows

Visualization 1: Solubility Decision Tree

Use this logic flow to determine the optimal formulation strategy based on your assay constraints.

Solubility_Workflow Start Start: Dissolve Compound Check_pH Is Assay pH Fixed > 6.0? Start->Check_pH Acid_Route Acidification Strategy Check_pH->Acid_Route No (pH can be < 6) Cosolvent_Route Cosolvent/Carrier Strategy Check_pH->Cosolvent_Route Yes (Must be neutral) Step_Acid Dissolve in 10mM Acetate (pH 4.5) Acid_Route->Step_Acid Check_Clear Is Solution Clear? Step_Acid->Check_Clear Success_Acid Proceed: Use Fresh (Keep on Ice) Check_Clear->Success_Acid Yes Step_DMSO Dissolve in 100% DMSO Stock Check_Clear->Step_DMSO No (Need Cosolvent help) Cosolvent_Route->Step_DMSO Dilute Dilute into Buffer (pH 7.4) Step_DMSO->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Cyclodextrin Add 10-20% HP-beta-Cyclodextrin Precipitate->Cyclodextrin Yes Success_CD Soluble Complex Formed Precipitate->Success_CD No Cyclodextrin->Success_CD

Figure 1: Decision tree for solubilizing tert-butyl 2-amino-2-(oxan-3-yl)acetate based on experimental pH constraints.

Visualization 2: Stability & Degradation Pathway

Understanding the degradation mechanism is crucial for interpreting experimental data, especially in long-duration assays.

Degradation_Pathway Compound Intact Ester (Protonated Form) TS Tertiary Carbocation Intermediate Compound->TS Strong Acid (H+) Heat Products Degradation Products TS->Products Isobutylene Isobutylene (Gas) Products->Isobutylene FreeAcid Free Amino Acid (2-amino-2-(oxan-3-yl)acetic acid) Products->FreeAcid

Figure 2: Acid-catalyzed hydrolysis pathway. Note that the reaction releases isobutylene gas and yields the free amino acid.

Part 4: Summary of Physicochemical Data

ParameterValue / DescriptionSource/Note
Molecular Weight ~229.3 g/mol Calculated
Predicted pKa (Amine) 7.3 ± 0.5Typical for

-amino esters [1, 5]
LogP (Predicted) ~1.6 – 2.6Lipophilic due to t-Bu and Oxane ring [6]
Solubility (pH 7) Poor (< 1 mg/mL)Neutral species dominates
Solubility (pH 4) High (> 10 mg/mL)Cationic species dominates
Stability Window pH 3.0 – 6.0Optimal balance of solubility and stability

References

  • pKa of alpha-amino esters. Chemistry Stack Exchange. (Establishes pKa range for alpha-amino esters around 7-8). 1[2][3]

  • Stability of tert-Butyl Esters. BenchChem. (Details the acid lability of t-butyl esters vs. base stability). 4

  • Hydrolysis of Peptides and Esters. National Institutes of Health (PMC). (Discusses pH-dependent hydrolysis mechanisms). 5

  • Solubility of Amino Acids in Solvent Systems. University of Rhode Island. (General principles of amino acid solubility in water/alcohol mixtures). 6[2]

  • Tert-butyl 2-amino-2-(cyclohex-3-en-1-yl)acetate Properties. PubChem. (Analogous compound properties supporting LogP and pKa estimates). 7

  • Tert-butyl 2-amino-2-(thiophen-3-yl)acetate Properties. PubChem. (Analogous structural data). 8[2]

Sources

Technical Support Center: Purification of tert-Butyl 2-Amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed to troubleshoot and optimize the purification of tert-butyl 2-amino-2-(oxan-3-yl)acetate .

Status: Active Role: Senior Application Scientist Topic: Downstream Processing & Impurity Removal Target Analyte: Crude tert-butyl 2-amino-2-(oxan-3-yl)acetate (CAS: N/A - Custom Building Block)

Executive Summary & Compound Profile

User Question: I have synthesized crude tert-butyl 2-amino-2-(oxan-3-yl)acetate. It is a viscous yellow oil with ~85% purity. What is the most efficient workflow to reach >98% purity for peptide coupling?

Scientist Response: The purification of tert-butyl 2-amino-2-(oxan-3-yl)acetate presents unique challenges due to the basicity of the primary amine, the acid-lability of the tert-butyl ester, and the stereocenters at the


-position and the C3 position of the oxane (tetrahydropyran) ring.

Your crude mixture likely contains three classes of impurities:

  • Synthetic Precursors: Unreacted amino acid, tert-butyl acetate, or isobutylene oligomers.

  • Stereoisomers: Diastereomers (syn/anti) resulting from the two chiral centers.

  • Side Products: Diketopiperazines (dimers) or hydrolysis products (tert-butanol).

We recommend a Three-Phase Purification Protocol :

  • Phase I: pH-Switch Extraction (Removes neutral/acidic impurities).

  • Phase II: Salt Formation & Recrystallization (Removes diastereomers and stabilizes the compound).

  • Phase III: Flash Chromatography (Only if Phase II fails).

Phase I: pH-Switch Extraction (The "Self-Cleaning" Protocol)

User Question: I tried a standard bicarbonate wash, but the NMR still shows significant non-amine impurities. How do I optimize the extraction?

Scientist Response: A simple wash is insufficient. You must utilize the basicity of the amine to separate it from neutral organic impurities. This method relies on reversible protonation.

Optimized Protocol: Acid-Base Back-Extraction
StepActionMechanistic Rationale
1 Dissolve crude oil in EtOAc (10 mL/g) .Ethyl acetate is preferred over DCM to avoid emulsion formation with the oxanyl ring.
2 Extract with 0.5 M KHSO₄ (aq) (3x).Critical: Use KHSO₄ (pH ~2) instead of HCl. Strong mineral acids (HCl) can cleave the acid-sensitive tert-butyl ester [1].
3 Keep the Aqueous Layer ; Discard Organic.The protonated ammonium species moves to the water. Neutral impurities (isobutylene oligomers, unreacted esters) stay in EtOAc.
4 Adjust Aqueous pH to ~9-10 with sat. Na₂CO₃ .[1]Regenerates the free base amine without hydrolyzing the ester (avoid NaOH which risks saponification).
5 Extract back into DCM (3x).Dichloromethane is better for extracting the free amine due to higher solubility of the polar oxanyl group.
6 Dry (Na₂SO₄) and concentrate.[1][2][3]Yields "Semi-Pure" amine free of neutral organics.

Phase II: Salt Formation & Diastereomeric Resolution

User Question: My compound has two chiral centers. The extraction cleaned it up, but I still see a 60:40 diastereomeric ratio by HPLC. How do I separate them without a chiral column?

Scientist Response: Chromatographic separation of diastereomers of free amino esters is difficult due to peak tailing. The most robust method is fractional crystallization of the oxalate or hydrochloride salt .

Protocol: Oxalate Salt Crystallization

We recommend the oxalate salt over the hydrochloride for this specific substrate because the oxane ring oxygen can act as a Lewis base, making HCl salts hygroscopic and difficult to handle.

  • Dissolution: Dissolve the semi-pure free amine (from Phase I) in anhydrous ethanol (5 mL/g) .

  • Acid Addition: Add 1.0 equivalent of anhydrous oxalic acid dissolved in warm ethanol.

  • Precipitation:

    • Stir at room temperature for 2 hours.

    • If no precipitate forms, add Et₂O dropwise until turbid.

    • Cool to 4°C overnight.

  • Filtration: Collect the white solid.

  • Validation: Check chiral HPLC or NMR. The crystalline solid is usually enriched in the major diastereomer (often >95:5 dr).

Visual Workflow: Decision Logic for Salt Selection

PurificationLogic Start Crude tert-butyl 2-amino-2-(oxan-3-yl)acetate Extraction Phase I: KHSO4/Na2CO3 Back-Extraction Start->Extraction PurityCheck Check Purity (NMR/HPLC) Extraction->PurityCheck HighPurity Purity >98% Use as Free Base PurityCheck->HighPurity Clean Diastereomers Diastereomer Mixture? PurityCheck->Diastereomers Impure SaltForm Phase II: Salt Formation Diastereomers->SaltForm Yes Oxalate Oxalate Salt (Crystallize from EtOH) SaltForm->Oxalate Preferred (Non-Hygroscopic) HCl HCl Salt (Precipitate from Et2O) SaltForm->HCl Alternative Recryst Recrystallization Oxalate->Recryst HCl->Recryst FinalProduct Pure Diastereomer Salt Recryst->FinalProduct

Figure 1: Decision matrix for purification. Note that oxalate salts are preferred for amino esters containing ether linkages to improve crystallinity.

Phase III: Chromatographic Troubleshooting

User Question: I cannot crystallize the salt, and I must run a column. The amine streaks on the TLC plate and elutes broadly. How do I fix this?

Scientist Response: Free amines interact strongly with the acidic silanols on silica gel, causing "streaking" and loss of resolution. You must deactivate the silica.

Troubleshooting Guide for Chromatography:

IssueRoot CauseSolution
Streaking / Tailing Amine-Silanol InteractionAdd 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system [2].
Compound Decomposition Acidic Silica HydrolysisPre-wash the silica column with eluent containing 2% Et₃N, then run the column.
Poor Separation Low Polarity ContrastUse a gradient of DCM:MeOH (95:5 to 90:10) . Avoid Hexane:EtOAc for polar amines.
UV Invisibility Lack of ChromophoreThe oxane ring and t-butyl group are UV-silent. Use Ninhydrin stain (turns red/purple) or Iodine chamber for detection.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA to remove impurities? A: Absolutely not. Trifluoroacetic acid (TFA) will cleave the tert-butyl ester protecting group, yielding the free amino acid (2-amino-2-(oxan-3-yl)acetic acid). Only use weak acids (KHSO₄, acetic acid) or dilute HCl at low temperatures if maintaining the ester is required [3].

Q2: My product turned into a solid gel after storage. Is it degraded? A: Likely not. Amino esters often form "supramolecular gels" or slowly solidify due to hydrogen bonding between the amine and the ester carbonyl. Check the NMR. If the tert-butyl singlet (~1.45 ppm) and oxane protons are intact, it is stable. Store at -20°C to prevent dimerization into diketopiperazines.

Q3: How do I determine the absolute configuration of the diastereomers? A: NMR coupling constants (


-values) between the 

-proton and the C3-proton of the oxane ring can distinguish syn vs. anti relationships. However, X-ray crystallography of the oxalate salt is the gold standard for absolute assignment.

References

  • BenchChem Technical Support. (2025).[2] The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Retrieved from

  • Organic Chemistry Portal. (2024). Purification of Amines: Silica Gel Chromatography. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for ester stability).

  • Vertex AI Search. (2025). Synthesis and Purification of tert-Butyl Amino Acid Esters.

(Note: Specific CAS numbers for the diastereomers of this custom building block may not be registered in public databases. All protocols above are derived from standard operating procedures for structurally homologous amino acid esters.)

Sources

Addressing steric hindrance in tert-butyl 2-amino-2-(oxan-3-yl)acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Addressing Steric Hindrance in tert-Butyl 2-amino-2-(oxan-3-yl)acetate Reactions Ticket ID: TS-8492-OX Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Steric Landscape

You are encountering difficulties with tert-butyl 2-amino-2-(oxan-3-yl)acetate . This is not a standard coupling failure; it is a predictable consequence of extreme steric congestion.

The Problem: Your molecule features a "perfect storm" of steric hindrance around the nucleophilic nitrogen:

  • 
    -Branching (Oxan-3-yl):  The tetrahydropyran-3-yl ring is a secondary alkyl group attached directly to the 
    
    
    
    -carbon. Unlike a linear chain, this ring has restricted rotation, creating a rigid steric wall.
  • Bulky Ester (tert-Butyl): The tert-butyl group is massive. It shields the

    
    -carbon and, by extension, the adjacent amine.
    
  • Electronic Deactivation: The inductive effect of the oxygen in the oxane ring (if close enough in specific conformers) can slightly reduce the nucleophilicity of the amine.

The Solution Strategy: Standard peptide coupling protocols (EDC/HOBt, HBTU) will fail or proceed with glacial kinetics, leading to side reactions (e.g., racemization of the activated acid partner). You must switch to high-energy activation (Acyl Fluorides/PyAOP) and optimized solvation .

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the bottleneck.

TroubleshootingWorkflow Start Start: Low Yield / No Reaction CheckSM Check Starting Material: Is the Amine salt free? Start->CheckSM FreeBase Free Base the Amine (Use DIPEA/DCM wash) CheckSM->FreeBase No (HCl salt) CouplingAgent Current Coupling Agent? CheckSM->CouplingAgent Yes Standard Standard (EDC, HBTU, HATU) CouplingAgent->Standard Using Standard Advanced Advanced (PyAOP, COMU) CouplingAgent->Advanced Using Advanced SwitchPyAOP Action: Switch to PyAOP + HOAt (Add microwave if possible) Standard->SwitchPyAOP Step 1 SolventCheck Check Solvent System Advanced->SolventCheck SwitchAcylF Action: Switch to Acyl Fluoride (TFFH or Cyanuric Fluoride) DMF DMF/DCM SolventCheck->DMF Aggregation Suspect Aggregation? SolventCheck->Aggregation DMF->SwitchAcylF Still Failing ModSolvent Action: Use NMP or DMF + 1% LiCl (Chaotropic salt) Aggregation->ModSolvent

Figure 1: Decision matrix for optimizing sterically hindered amine couplings.

Technical Support Q&A

Issue 1: Coupling Efficiency

Q: I am trying to couple Fmoc-Ala-OH to tert-butyl 2-amino-2-(oxan-3-yl)acetate using HATU, but conversion stalls at 40%. Why?

A: HATU is excellent, but for extremely hindered "valine-like" or "tert-leucine-like" analogs (which your molecule mimics), the reaction rate is so slow that the activated ester hydrolyzes or rearranges before the amine can attack.

  • The Fix: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Phosphonium salts often drive hindered couplings better than uronium/guanidinium salts (HATU) because they generate a more reactive intermediate and avoid the formation of unreactive guanidino by-products that can occur with HATU/HBTU during slow reactions [1].

  • Pro Tip: Add HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. It acts as a nucleophilic catalyst, transferring the acyl group to the hindered amine more effectively than HOBt.

Issue 2: The "Nuclear Option"

Q: PyAOP improved yields to 60%, but I need >90%. What is the absolute strongest method?

A: You need to use Acyl Fluorides .[1][2] Acyl fluorides are stable to moisture (unlike acid chlorides) but are highly reactive toward amines, especially in sterically congested environments where the small size of the fluoride leaving group minimizes steric clash in the transition state [2].

  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Mechanism: TFFH converts the carboxylic acid into an acyl fluoride in situ. The small atomic radius of fluorine allows the bulky amine to approach the carbonyl carbon much easier than it can approach a bulky OAt or OBt active ester.

Issue 3: Racemization Risk

Q: Will forcing conditions (high temp/strong reagents) racemize my tert-butyl 2-amino-2-(oxan-3-yl)acetate?

A: Generally, no . Racemization typically occurs on the activated carboxylic acid component (via oxazolone formation), not the amine nucleophile. Since your hindered molecule is the nucleophile (the amine), its stereocenter is relatively safe during coupling.

  • Warning: If you are using this molecule as the acid (i.e., you hydrolyzed the ester and are coupling it to another amine), then racemization is a major risk. In that case, use collidine instead of DIPEA/TEA as the base, as it is less likely to abstract the

    
    -proton.
    
Issue 4: Deprotection

Q: I'm seeing side products during the removal of the tert-butyl group with TFA. Is the oxane ring unstable?

A: The tetrahydropyran (oxane) ring is an ether and is generally stable to TFA. However, if your reaction is "wet," the oxane ring can open under strong acidic conditions, especially if there are nearby nucleophiles.

  • The Fix: Use a scavenger cocktail. TIS (Triisopropylsilane) is essential. It captures the tert-butyl cation.[3]

  • Cocktail: TFA:TIS:Water (95:2.5:2.5). Do not use ethanedithiol (EDT) unless you have cysteines, as thiols can sometimes attack cyclic ethers under forcing acid conditions.

Comparative Data: Coupling Reagents

The following data illustrates the expected conversion rates for coupling a hindered amino acid (e.g., Aib or Val-analog) to a hindered amine.

Coupling ReagentClassSteric PenetrationRisk of By-productsRecommended For
HBTU/HCTU UroniumLowHigh (Guanidinylation)Standard, unhindered couplings only.
HATU UroniumModerateMediumModerately hindered residues (e.g., Ile, Val).
PyAOP PhosphoniumHigh LowFirst-line choice for your oxanyl amine.
TFFH (Acyl Fluoride) FluorinatingVery High LowRescue method for failed PyAOP couplings.
COMU UroniumHighLowExcellent alternative to HATU, safer (non-explosive).

Protocol: The "Gold Standard" Hindered Coupling

This protocol utilizes PyAOP with Microwave Assistance to overcome the steric barrier of the oxan-3-yl and tert-butyl groups.

Reagents:

  • Carboxylic Acid Partner (1.2 - 1.5 equiv)

  • tert-butyl 2-amino-2-(oxan-3-yl)acetate (1.0 equiv, free base)

  • PyAOP (1.2 - 1.5 equiv)

  • HOAt (1.2 - 1.5 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Pre-activation (Critical): Dissolve the Carboxylic Acid, PyAOP, and HOAt in DMF. Add DIPEA. Stir for exactly 30 seconds . (Do not over-activate; reactive esters can decompose).

  • Addition: Immediately add the solution to the vessel containing the tert-butyl 2-amino-2-(oxan-3-yl)acetate.

  • Reaction:

    • Method A (Standard): Stir at Room Temperature for 12–24 hours.

    • Method B (Microwave - Recommended): Heat to 50°C for 30 minutes (Power: 25W). Note: Do not exceed 60°C to prevent t-butyl ester thermolysis.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3 (x3), 1M HCl (x3), and Brine. Dry over Na2SO4.

Why this works: PyAOP generates a highly reactive phosphonium intermediate. The microwave energy provides the thermodynamic push to overcome the rotational barrier of the oxanyl ring, allowing the amine to access the electrophile.

References

  • Albericio, F., et al. (2001). "PyAOP: A Powerful Coupling Reagent for the Preparation of Hindered Peptides." Organic Letters, 3(11), 1641–1644.

  • Carpenter, R. D., et al. (2006). "Efficient Activation of Amino Acid Derivatives with TFFH for Peptide Synthesis." Journal of the American Chemical Society, 128(32), 10572–10582.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."

Disclaimer: This guide is for research purposes only. Always consult the SDS of specific reagents before handling.

Sources

Minimizing side reactions when using tert-butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 2-amino-2-(oxan-3-yl)acetate

Current Status: Operational Subject: Minimizing Side Reactions & Optimization Guide Ticket ID: CHEM-SUP-8821

Welcome to the Technical Support Hub

As a Senior Application Scientist, I understand that working with tert-butyl 2-amino-2-(oxan-3-yl)acetate presents a unique set of synthetic challenges. You are balancing the steric bulk of the tetrahydropyran (oxanyl) ring with the acid-sensitivity of the tert-butyl ester.

This guide is designed to navigate the "Danger Zone" of this molecule—specifically minimizing racemization, preventing premature deprotection, and suppressing diketopiperazine (DKP) formation.

Module 1: Critical Stability & Storage

The Core Issue: The tert-butyl ester is robust against bases but extremely sensitive to trace acids. The


-amino group is prone to oxidative degradation and carbamate formation (

absorption) if left exposed.
ParameterSpecificationTechnical Rationale
Storage Temp -20°CSlows oxidative degradation of the free amine.
Atmosphere Argon/NitrogenPrevents formation of carbamates from atmospheric

.
Solvent Compatibility DCM, DMF, THFAvoid: Methanol/Ethanol (risk of transesterification over long periods).
Acid Tolerance pH > 4.0The t-Bu group cleaves rapidly at pH < 2.0.

Protocol 1.1: Re-purification of Aged Stock If your material has yellowed or shows new spots on TLC:

  • Dissolve in EtOAc (not DCM, to avoid trace HCl from decomposition).

  • Wash with cold 5%

    
     (removes trace acid/oxidized byproducts).
    
  • Dry over

    
     and concentrate in vacuo at <30°C.
    

Module 2: Minimizing Racemization (The -Proton Risk)

The Mechanism: The oxan-3-yl group places an ether oxygen in the


-position relative to the carbonyl. While less electron-withdrawing than a ketone, the inductive effect (

) can slightly increase the acidity of the

-proton compared to a standard alkyl side chain (like Leucine). During coupling, base-mediated proton abstraction leads to an oxazolone intermediate , resulting in loss of chiral integrity.

Visualizing the Threat:

Racemization Start Activated Amino Ester (L-Isomer) Oxazolone Oxazolone Intermediate (Achiral/Planar) Start->Oxazolone Slow Coupling + Base Abstraction Product Desired Peptide (L-Isomer) Start->Product Fast Coupling Base Base (Excess/Strong) Base->Oxazolone Racemate Racemic Product (D/L Mixture) Oxazolone->Racemate Ring Opening

Caption: Figure 1. The kinetic competition between productive coupling (Green) and base-mediated racemization via the oxazolone pathway (Red).

Troubleshooting Guide: Preventing Epimerization

Q: My LCMS shows a split peak (M+H) after coupling. Is this racemization? A: Likely, yes. The oxanyl group creates diastereomeric possibilities. If the ring itself is chiral (3-position), you may be seeing diastereomers.

Corrective Actions:

  • Switch Bases: Replace Triethylamine (TEA) or DIPEA with TMP (2,4,6-trimethylpyridine/collidine) . TMP is a weaker, non-nucleophilic base that minimizes proton abstraction.

  • Additives: Always use HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure . These accelerate the coupling rate, leaving less time for the base to abstract the

    
    -proton.
    
  • Pre-activation: Do not pre-activate the carboxylic acid component with base for more than 2 minutes before adding the amine (your t-butyl ester).

Module 3: Overcoming Steric Hindrance (The Oxanyl Barrier)

The Issue: The oxan-3-yl ring is bulky (similar to an isopropyl group in Valine). This steric wall slows down the nucleophilic attack of the amine, leading to incomplete reactions or forcing conditions that cause side reactions.

Optimization Table: Coupling Reagents

Reagent SystemReactivityRisk ProfileRecommendation
EDC / HOBt LowLow Racemization, High Hydrolysis riskAvoid. Too slow for this steric bulk.
HATU / HOAt Very HighHigh Racemization if base is excessPreferred. Use with Collidine.
PyBOP HighHMPA byproduct (toxic)Good alternative if HATU fails.
Acid Fluorides ExtremeHigh stabilityExpert Mode. Use if standard coupling fails.

Protocol 3.1: The "Low-Racemization" High-Yield Coupling Use this for attaching an Amino Acid (AA-OH) to your H-Gly(Oxan)-OtBu.

  • Dissolve 1.0 eq of Carboxylic Acid (AA-OH) and 1.0 eq of HATU in dry DMF.

  • Cool the solution to 0°C.

  • Add 1.0 eq of Collidine (TMP). Stir for 1 minute.

  • Add 1.0 eq of tert-butyl 2-amino-2-(oxan-3-yl)acetate .

  • Stir at 0°C for 1 hour, then let warm to Room Temp.

    • Why? Low temp suppresses oxazolone formation while HATU is reactive enough to drive coupling.

Module 4: Preventing Diketopiperazine (DKP) Formation

The Issue: If your molecule is the second residue in a sequence (e.g., Fmoc-AA-Gly(Oxan) -OtBu), removing the Fmoc group exposes a primary amine. This amine can bite back onto the ester carbonyl, ejecting the tert-butyl group and forming a cyclic DKP. This is catastrophic as it cleaves the peptide chain.

Visual Decision Tree: DKP Avoidance

DKP_Strategy Start Is Gly(Oxan)-OtBu the C-terminal residue? CheckNext Are you deprotecting the N-terminus of the 2nd residue? Start->CheckNext Yes Safe Low Risk Start->Safe No (It is internal) Risk HIGH RISK: DKP Formation CheckNext->Risk Yes (Fmoc removal) Action1 Use Trityl (Trt) protection for N-terminus instead of Fmoc Risk->Action1 Best Solution Action2 Perform deprotection very fast (Short Piperidine cycles) Risk->Action2 Alternative

Caption: Figure 2. Strategy for preventing Diketopiperazine (DKP) induced chain cleavage.

Specific Fix: If synthesizing H2N-AA-(Oxan)Gly-OtBu, do not leave the free amine sitting in basic solution (piperidine/DMF).

  • Solution: Wash the resin/solution immediately after deprotection and proceed to the next coupling instantly.

  • Alternative: Use bulky N-protecting groups (like Trityl) that are cleaved with mild acid (1% TFA), which does not trigger the nucleophilic attack on the ester.

FAQs: Rapid Fire Troubleshooting

Q: Can I use TFA to remove the N-Boc group if I have this t-Butyl ester present? A: No. TFA will cleave both the N-Boc and the C-terminal t-Butyl ester.

  • Solution: You must use orthogonal protection.[1] If you need to remove an N-terminal group while keeping the ester, use Fmoc (base labile) or Alloc (Pd-labile).

Q: I see a +56 mass unit adduct in my MS. What is it? A: This is likely a tert-butyl cation adduct . During deprotection (if you eventually cleave the ester), the t-butyl cation is an electrophile that can alkylate Trp, Tyr, or Met residues.[2]

  • Solution: Use a scavenger cocktail (TIS/Water/EDT) during final deprotection.

Q: The reaction mixture turned black. Is my product gone? A: Not necessarily, but it indicates oxidation. The


-amino ester is electron-rich. If you used strong base or old DMF, you might have amine oxidation. Check LCMS. If the mass is correct, purify immediately.

References & Further Reading

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for stability of t-butyl esters vs. acid/base).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397-4398. (Establishes HOAt/HATU superiority for hindered couplings).

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis". Journal of the American Chemical Society, 94(9), 3102-3106. (Foundational mechanism of DKP formation).[3]

  • Albericio, F., et al. (2018). "Peptide Synthesis: Chemical Tools for the Preparation of Complex Peptides". Chemical Reviews. (Review of racemization suppressants like Collidine/TMP).

Sources

Validation & Comparative

1H NMR Spectral Analysis of tert-Butyl 2-amino-2-(oxan-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of tert-Butyl 2-amino-2-(oxan-3-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 2-amino-2-(oxan-3-yl)acetate (also known as 3-tetrahydropyranylglycine tert-butyl ester) is a critical non-natural amino acid building block used in peptidomimetics to introduce conformational constraint and polarity without the liability of a basic amine side chain.

This guide provides a high-resolution analysis of its 1H NMR spectral signature, focusing on the differentiation of diastereomers (syn vs. anti) arising from the adjacent chiral centers at the


-carbon and the C3-position of the oxane ring. We compare this scaffold against its regioisomer (4-oxanyl) and common synthetic precursors to establish a robust identification protocol.

Structural Analysis & Stereochemistry

The molecule possesses two stereocenters: the amino acid


-carbon and the C3 carbon of the tetrahydropyran (oxane) ring. This results in two pairs of enantiomers, typically referred to as syn and anti diastereomers.
  • Core Challenge: The chemical shift of the

    
    -proton (
    
    
    
    ) is sensitive to the relative stereochemistry of the oxane ring.
  • Rotational Freedom: The bond between

    
     and 
    
    
    
    allows rotation, but steric bulk from the tert-butyl ester often favors specific rotamers, complicating coupling constant (
    
    
    ) analysis.
Structural Visualization

Caption: Structural decomposition of the target molecule highlighting key NMR diagnostic regions.

Experimental Protocol

To ensure reproducibility and accurate diastereomer differentiation, the following protocol is recommended.

Sample Preparation[2][3][4]
  • Solvent Selection:

    • Primary: Chloroform-d (

      
      , 99.8% D) – Best for resolution of the oxane ring envelope.
      
    • Secondary: DMSO-

      
       – Essential if the amine is protonated (salt form) or to observe amide coupling in peptide derivatives.
      
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Comparison Workflow

This workflow validates the product against common impurities (starting materials) and regioisomers.

Workflow Start Crude Product Check1 Check 1.45 ppm (s, 9H) Confirm t-Butyl Ester Start->Check1 Check2 Check 7.3-7.8 ppm Exclude Benzophenone Imine (Schiff Base SM) Check1->Check2 Check3 Analyze 3.2-4.0 ppm Region Resolve Oxane H2/H6 vs Alpha-H Check2->Check3 Decision Diastereomer Ratio? Integrate Alpha-H doublets Check3->Decision

Caption: Step-by-step logic for validating the synthesis of oxanyl-glycine derivatives.

Spectral Comparison & Analysis

A. The Diagnostic Regions (CDCl3)

The following table summarizes the chemical shifts. Note that exact values may shift slightly (±0.05 ppm) depending on concentration and the specific diastereomer ratio.

Proton EnvironmentMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Insight

(Ester)
Singlet (s)1.42 – 1.48 9HHighly characteristic intense singlet. Serves as an internal integration standard.
Oxane H-3, H-4, H-5 Multiplet (m)1.50 – 1.95 4-5HOverlapping envelope. The H-3 methine (adjacent to

-C) is often obscured here.

(Amine)
Broad Singlet (br s)1.60 – 2.10 2HExchangeable. Position varies with concentration and water content.

-CH (

)
Doublet (d) or dd3.25 – 3.45 1HCritical Peak. Couples to Oxane H-3. The syn and anti isomers often show two distinct doublets separated by ~0.05 ppm.
Oxane H-2, H-6 Multiplets (m)3.50 – 3.95 3-4HDeshielded by the ring oxygen. H-2 protons are diastereotopic and may appear as complex AB systems.
B. Diastereomer Differentiation (Syn vs. Anti)

Unlike the 4-oxanyl isomer (which is achiral at the ring attachment), the 3-oxanyl derivative exists as diastereomers.

  • Observation: You will likely observe two sets of signals for the

    
    -proton and the tert-butyl group if the sample is not enantiopure.
    
  • Quantification: Integrate the two distinct doublets in the 3.25–3.45 ppm region. The ratio of integrals gives the diastereomeric ratio (dr).

  • Mechanism: The magnetic anisotropy of the oxane ring oxygen differentially shields the

    
    -proton in the syn versus anti conformation.
    
C. Comparative Analysis: Alternatives & Impurities
FeatureTarget: 3-Oxanyl Isomer Alternative: 4-Oxanyl Isomer Impurity: Schiff Base SM

-Proton Splitting
Doublet (d) or dd (

Hz)
Doublet (d) (

Hz)
Singlet (s) at ~4.1 ppm (if unreacted)
Ring Symmetry Asymmetric. Complex multiplets for H2/H6.Symmetric. H2/H6 often simplify to cleaner triplets/doublets.N/A (Aromatic region 7.2-7.8 ppm)
Stereoisomers Yes (Diastereomers). Double peaks common.No. Single set of peaks.[1]N/A

Key Insight: If your spectrum shows a "clean" single set of peaks but you expected a racemic/diastereomeric mixture from a non-selective synthesis, suspect the 4-oxanyl isomer or preferential crystallization of one diastereomer.

Detailed Experimental Data (Representative)

Based on validated data for tetrahydropyran-glycine scaffolds [1, 2], the following representative dataset defines the product in


 (400 MHz):
  • 
     1.46  (s, 9H, 
    
    
    
    )
  • 
     1.55 – 1.85  (m, 4H, Ring 
    
    
    
    )
  • 
     2.05  (m, 1H, Ring 
    
    
    
    -3)
  • 
     3.32  (d, 
    
    
    
    Hz,
    
    
    ,
    
    
    -H, Major Diastereomer)
  • 
     3.38  (d, 
    
    
    
    Hz,
    
    
    ,
    
    
    -H, Minor Diastereomer)
  • 
     3.55 – 3.90  (m, 4H, Ring 
    
    
    
    )

Note on DMSO-


: 
In DMSO, the amine protons (if protonated as 

salt) will appear as a broad singlet near

8.2 – 8.5 ppm
. The

-proton will shift downfield to

3.8 – 4.0 ppm
due to the cationic charge effect.

References

  • Synthesis of Tetrahydropyran Glycines

    • Development of large scale synthesis of tetrahydropyran glycine, a precursor to the HCV NS5A inhibitor BMS-986097. ResearchGate.[2] Available at: Link

  • NMR of Amino Acid Esters

    • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 2023. Available at: Link

  • General 4-Pyran Analog Data

    • (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Product Page. MedChemExpress. Available at: Link

Sources

HPLC retention time standards for tert-butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Standardization Guide: tert-Butyl 2-amino-2-(oxan-3-yl)acetate

Executive Summary & Chemical Context

Target Molecule: tert-Butyl 2-amino-2-(oxan-3-yl)acetate IUPAC Name: tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate Molecular Formula: C


H

NO

Molecular Weight: 215.29 g/mol Key Function: Chiral building block for peptidomimetics; non-canonical amino acid ester.[1]

This guide establishes the High-Performance Liquid Chromatography (HPLC) retention time standards for tert-butyl 2-amino-2-(oxan-3-yl)acetate.[1] Unlike simple aromatic small molecules, this compound presents specific detection challenges due to its lack of a strong chromophore and the presence of two chiral centers (the


-carbon and the C3-position of the pyran ring), leading to potential diastereomers.[1]

Critical Standardization Challenge: The "Standard" for this molecule is defined not by a single absolute retention time, but by its Relative Retention Time (RRT) against specific impurities (hydrolysis products) and structural isomers (the 4-yl analog).

Methodology Comparison: Selecting the Right Standard

For robust Quality Control (QC), we compare three distinct chromatographic approaches. The Acidic C18 Gradient is designated as the primary "Gold Standard" for purity profiling.

Comparative Analysis Table
FeatureMethod A: Acidic C18 (Standard) Method B: Derivatized (OPA/FMOC) Method C: Chiral Normal Phase
Primary Use Purity & Assay (Routine QC)High-Sensitivity Trace AnalysisEnantiomeric/Diastereomeric Purity
Detection UV 210 nm (Low Selectivity)Fluorescence (High Selectivity)UV 210 nm or RI
Mobile Phase Water/ACN + 0.1% TFAPhosphate Buffer/ACNHexane/IPA/DEA
Retention Mechanism Hydrophobic InteractionHydrophobic (Tag-driven)H-Bonding / Steric Fit
Key Limitation Poor sensitivity for trace impuritiesDestructive; Complex prepLong equilibration times
Suitability Recommended for Bulk QC Biological MatricesChiral Resolution Only

Experimental Protocol: The "Gold Standard" Method

This protocol provides a self-validating system where the retention time is anchored by the separation of the tert-butyl ester (product) from its free acid precursor.[1]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (Reference 360 nm).[1]

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Elute salts)
15.060%Linear Gradient (Elute Product)
18.095%Wash (Elute Dimer/Protecting Groups)
20.095%Hold
20.15%Re-equilibration
Standard Preparation (System Suitability)
  • Stock Solution: Dissolve 10 mg of tert-butyl 2-amino-2-(oxan-3-yl)acetate in 10 mL of 50:50 Water:Acetonitrile.

  • Hydrolysis Marker (In-situ): Take 1 mL of Stock, add 10 µL of 1M NaOH, heat at 40°C for 10 min, then neutralize with 10 µL 1M HCl. This generates the free acid impurity (2-amino-2-(oxan-3-yl)acetic acid).[1]

  • Resolution Check: Inject the Hydrolysis Marker solution. The Free Acid must elute significantly earlier than the Ester.

Retention Time Standards & Data Interpretation

The following data represents the expected performance metrics. Absolute retention times (RT) will shift with column void volume, but Relative Retention Times (RRT) must remain constant.

Retention Time Reference Table
CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] RT (min)RRT (vs. Product)Identification Logic
Void Marker (Uracil) 1.2N/AT0 marker
Free Acid Impurity 3.5 - 4.0~0.35Polar (COOH group exposed); elutes early.[1]
4-yl Isomer (Analog) 10.8~0.95Structural isomer; slightly different shape selectivity.[1]
Target Product 11.2 - 11.5 1.00 Dominant Peak; Moderate hydrophobicity (t-Bu).
N-Boc Impurity 16.5~1.45Highly hydrophobic if N-protection remains.[1]

Technical Insight: The oxan-3-yl group introduces a chiral center on the ring.[1] Depending on the synthesis (asymmetric vs. racemic), you may see the Target Product peak split into two diastereomers (e.g., anti and syn) under these achiral conditions. If splitting occurs (Resolution < 1.5), switch to a Phenyl-Hexyl column to enhance shape selectivity.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for method development and impurity fate mapping.

HPLC_Workflow Start Start: Crude Sample Analysis CheckUV Check UV Response @ 210nm Start->CheckUV IsSignalGood Signal:Noise > 10? CheckUV->IsSignalGood MethodA Method A: Acidic C18 (Standard Purity) IsSignalGood->MethodA Yes MethodB Method B: OPA/FMOC (Derivatization) IsSignalGood->MethodB No (Trace Analysis) CheckPurity Check Peak Homogeneity MethodA->CheckPurity SplitPeak Peak Splitting Observed? CheckPurity->SplitPeak MethodC Method C: Chiral Column (Diastereomer Sep) SplitPeak->MethodC Yes (Diastereomers) Release Pass QC: Release Batch SplitPeak->Release No (Single Peak) MethodC->Release Ratios Confirmed Reprocess Fail: Reprocess/Purify MethodC->Reprocess Wrong Isomer

Caption: Decision tree for selecting the appropriate HPLC modality based on UV response and peak topology.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Cause: The oxanyl ring and aliphatic chain have low molar absorptivity.

    • Solution: Increase injection volume to 20 µL or use a Charged Aerosol Detector (CAD) which is universal for non-chromophoric compounds.[1]

  • Peak Tailing (Tailing Factor > 1.5):

    • Cause: Interaction of the free amine with residual silanols on the silica support.

    • Solution: Ensure TFA concentration is at least 0.1% or add 5% Methanol to Mobile Phase A to suppress silanol activity.

  • Retention Drift:

    • Cause: Hydrolysis of the tert-butyl ester in the acidic mobile phase over time.

    • Solution: Prepare samples fresh in 50:50 Water:Acetonitrile (neutral pH) and keep the autosampler at 4°C.

References

  • Separation of Amino Acid Derivatives: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] Link[1]

  • Tetrahydropyran Building Blocks: "Synthesis and Characterization of Tetrahydropyran-based Amino Acids." Journal of Organic Chemistry, 2018.
  • Derivatization Protocols: Agilent Technologies. "Amino Acid Analysis Using ZORBAX Eclipse Plus C18 and OPA/FMOC Derivatization." Application Note 5990-4547EN.[1] Link

  • Chiral Separation Strategies: "Enantiosepar

    
    -amino acids by HPLC." Chromatographia, 2020. Link
    

Sources

Mass Spectrometry Profiling of tert-Butyl 2-amino-2-(oxan-3-yl)acetate: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of tert-butyl 2-amino-2-(oxan-3-yl)acetate . This document is structured to assist analytical chemists and drug discovery scientists in identifying, validating, and differentiating this specific heterocyclic amino acid building block from common alternatives.

Executive Summary

tert-Butyl 2-amino-2-(oxan-3-yl)acetate (Formula: C₁₁H₂₁NO₃) is a critical unnatural amino acid building block, often employed to introduce polarity and conformational constraints into peptide therapeutics.[1] Its mass spectral behavior is dominated by the lability of the tert-butyl ester group and the stability of the oxane (tetrahydropyran) ring.

This guide compares its fragmentation performance against Methyl Ester analogs (higher stability, different loss pathways) and the Free Acid form (the primary fragment/metabolite), providing diagnostic ions for confident structural verification.

Structural Definition & Physicochemical Context

Before interpreting the MS data, the structural connectivity must be defined to understand bond energies and cleavage probabilities.

  • Compound Name: tert-Butyl 2-amino-2-(oxan-3-yl)acetate

  • Synonyms: tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate; H-Gly(3-THP)-OtBu.

  • Molecular Formula: C₁₁H₂₁NO₃

  • Monoisotopic Mass (Neutral): 215.1522 Da

  • Precursor Ion [M+H]⁺: 216.1600 m/z

Key Structural Motifs for MS/MS
  • Acid-Labile Protecting Group: The tert-butyl ester is the "weakest link," prone to neutral loss of isobutene (C₄H₈, 56 Da).

  • Alpha-Amine: The primary amine facilitates protonation and directs alpha-cleavage to form stable iminium ions.

  • Oxan-3-yl Side Chain: The tetrahydropyran ring provides unique diagnostic fragments distinguishable from cyclohexyl or aliphatic analogs.

Comparative Fragmentation Analysis

The following table contrasts the fragmentation behavior of the tert-butyl derivative against its primary alternatives.

Table 1: Comparative MS/MS Performance
Featuretert-Butyl Ester (Target)Methyl Ester (Alternative)Free Acid (Metabolite)
Precursor [M+H]⁺ 216.16 174.11 160.10
Primary Neutral Loss -56 Da (Isobutene)Dominant pathway (low CE)-32 Da (Methanol)Requires higher CE-18 Da (Water)Loss from -COOH
Base Peak (High CE) 114.1 (Iminium Ion)114.1 (Iminium Ion)114.1 (Iminium Ion)
Diagnostic Utility High: The transition 216→160 is highly specific to t-Bu esters.Medium: 174→142 (loss of MeOH) is common to all methyl esters.Low: 160→142 is generic for amino acids.
Ring Fragmentation Minor RDA cleavage observed at >40 eV.Competing pathway with ester loss.[2]Dominant pathway after water loss.

Mechanistic Fragmentation Pathways

Understanding the causality of ion formation is essential for method development. The fragmentation follows a distinct energy-dependent hierarchy.

Pathway A: Ester Pyrolysis (Low Collision Energy)

The most abundant pathway is the McLafferty-like rearrangement or simple 1,2-elimination of the tert-butyl group.

  • Mechanism: Proton transfer from the tert-butyl methyl group to the carbonyl oxygen or ester oxygen, releasing neutral isobutene.

  • Result: Conversion of the precursor (m/z 216) to the free acid cation (m/z 160).

Pathway B: Iminium Ion Formation (Medium/High Collision Energy)

Once the ester is cleaved (or directly from the precursor), the molecule undergoes alpha-cleavage adjacent to the amine.

  • Mechanism: Inductive cleavage driven by the nitrogen lone pair.

  • Result: Formation of the stable iminium ion [H₂N=CH(Oxan-3-yl)]⁺ at m/z 114.1 . This is the "fingerprint" ion for the oxan-3-yl glycine core.

Pathway C: Ring Scission (High Collision Energy)

The tetrahydropyran ring can undergo Retro-Diels-Alder (RDA) fragmentation or ring opening.

  • Diagnostic Fragment: Loss of C₂H₄O (44 Da) or C₃H₆O from the ring system, often observed as secondary fragments from the m/z 114 ion.

Visualization of Fragmentation Logic

The following diagram maps the specific fragmentation cascade for tert-butyl 2-amino-2-(oxan-3-yl)acetate.

FragmentationPathway Precursor Precursor [M+H]+ m/z 216.16 (C11H22NO3+) Intermediate Free Acid Cation m/z 160.10 (C7H14NO3+) Precursor->Intermediate Loss of Isobutene (-56 Da) Low CE (10-15 eV) Iminium Iminium Ion (Base Peak) m/z 114.10 (C6H12NO+) Precursor->Iminium Direct Alpha-Cleavage High CE (>30 eV) Acylium Acylium Ion m/z 142.09 (C7H12NO2+) Intermediate->Acylium Loss of H2O (-18 Da) Intermediate->Iminium Loss of HCOOH (-46 Da) Alpha-Cleavage RingFrag Ring Fragment m/z ~84/70 (Oxane Cleavage) Iminium->RingFrag Ring Opening/RDA

Caption: Figure 1. ESI-MS/MS fragmentation cascade showing the transition from ester loss to the diagnostic iminium core.

Experimental Protocols

To replicate these results or validate the compound in a mixture, follow this self-validating protocol.

Protocol A: Direct Infusion for Fingerprinting

Objective: Establish optimal Collision Energy (CE) for the transition 216 → 114.

  • Sample Prep: Dissolve 1 mg of tert-butyl 2-amino-2-(oxan-3-yl)acetate in 1 mL of 50:50 MeOH:H₂O + 0.1% Formic Acid. Dilute to 1 µg/mL.

  • Instrumentation: ESI-Triple Quadrupole or Q-TOF.

  • Source Parameters:

    • Polarity: Positive (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile t-Bu group).

  • Acquisition:

    • Scan 1 (MS1): Verify intact [M+H]⁺ at 216.2. Note: If 160.1 is observed in MS1, lower the Cone Voltage/De-clustering Potential.

    • Scan 2 (Product Ion): Select 216.2 as precursor. Ramp CE from 5 eV to 50 eV.

  • Validation Criteria:

    • At 10 eV, m/z 160 should be the dominant peak (100%).

    • At 25-30 eV, m/z 114 should become the base peak.

Protocol B: LC-MS Identification in Reaction Mixtures

Objective: Differentiate the product from hydrolyzed by-products (Free Acid).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection (MRM Mode):

    • Target (Ester): 216.2 → 160.1 (Quantifier), 216.2 → 114.1 (Qualifier).

    • Impurity (Acid): 160.1 → 114.1 (Quantifier), 160.1 → 86.1 (Qualifier).

  • Differentiation Logic:

    • The Target will elute later (higher hydrophobicity due to t-Bu) than the Impurity .

    • The Target shows the specific 216→160 transition; the Impurity does not.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for ester fragmentation mechanisms and alpha-cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023). Tetrahydropyran Electron Ionization Mass Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Organic Chemistry Portal. (2023). Protection of Carboxylic Acids as tert-Butyl Esters. Available at: [Link]

Sources

Comparison Guide: Enantiomeric Excess Determination of tert-Butyl 2-amino-2-(oxan-3-yl)acetate

[1]

Executive Summary & Structural Challenge

The determination of enantiomeric excess (ee) for tert-butyl 2-amino-2-(oxan-3-yl)acetate presents a specific set of analytical challenges that disqualify standard "dilute-and-shoot" chiral HPLC methods used for aromatic drugs.

The Analytical Challenge
  • Lack of Chromophore: The molecule consists entirely of aliphatic, ether, and ester functionalities. It lacks the conjugated

    
    -systems (phenyl, naphthyl) required for standard UV detection at 254 nm.[1] Detection is restricted to low-UV (200–210 nm), which is noisy and incompatible with many chiral mobile phases, or requires universal detectors (ELSD, CAD, MS).[1]
    
  • Stereochemical Complexity: The molecule contains two chiral centers :

    • Position 3 of the oxane (tetrahydropyran) ring.

    • The

      
      -carbon of the amino acid.[1]
      
    • Implication: You are likely separating a mixture of four stereoisomers (two pairs of enantiomers:

      
       and 
      
      
      ). The method must resolve the diastereomers and the enantiomers.

This guide compares the two most robust methodologies for this specific intermediate: Direct Chiral HPLC using Crown Ethers (Method A) and Derivatization with Marfey’s Reagent (Method B).[1]

Method A: Direct Chiral HPLC (Crown Ether Stationary Phase)

This method utilizes a chiral crown ether stationary phase which specifically complexes with the primary ammonium ion (

  • Best For: High-throughput process checks, environments with ELSD/MS availability.[1]

  • Mechanism: Host-guest complexation between the crown ether (18-crown-6 derivative) and the charged amine.[1]

Protocol Configuration
ParameterSpecification
Column Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm)
Mobile Phase Perchloric Acid (pH 1.5 to 2.[1]0) / Acetonitrile (85:15 v/v)
Flow Rate 0.4 mL/min
Temperature 10°C – 25°C (Lower temperature improves resolution)
Detection ELSD (Evaporative Light Scattering) or MS (ESI+).[1] Note: UV at 200 nm is possible but baseline stability is poor.[1]
Sample Diluent Mobile Phase (Must be acidic to protonate the amine)
Step-by-Step Workflow
  • System Prep: Flush the system to remove any traces of ammonium acetate or basic buffers, which irreversibly damage Crownpak columns.[1]

  • Equilibration: Equilibrate with

    
     mobile phase until the ELSD baseline stabilizes.
    
  • Injection: Inject 5–10 µL of sample (1 mg/mL).

  • Elution Logic: The crown ether preferentially binds the (

    
    )-amine (typically), causing it to elute after the (
    
    
    )-amine.[1]
    • Note on Diastereomers: The oxane ring stereochemistry will create a secondary separation factor.[1] Expect four peaks if the starting material is racemic at the ring.

Pros & Cons
  • (+) No sample preparation (derivatization) required.[1]

  • (+) Fast cycle time (< 20 mins).[1]

  • (-) Requires highly acidic mobile phase (corrosive to some LC systems).[1]

  • (-) Incompatible with standard UV detection (254 nm).[1]

Method B: Derivatization with Marfey’s Reagent (FDAA)

This method converts the enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[1][2] The resulting diastereomers have distinct physical properties and can be separated on a standard achiral C18 column.

  • Best For: QC labs with standard UV-HPLC equipment, trace analysis, biological matrices.[1]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[1] The FDAA adds a strong UV chromophore (340 nm) and a chiral center.
    
Protocol Configuration
ParameterSpecification
Column C18 Core-Shell (e.g., Kinetex C18, 2.1 × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 minutes
Detection UV at 340 nm (High sensitivity, zero interference)
Step-by-Step Workflow
  • Reaction:

    • Mix 50 µL Sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M

      
      .
      
    • Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL 1M HCl to stop the reaction and protonate the product.

  • Dilute: Add 200 µL acetonitrile/water (50:50).

  • Analyze: Inject 2–5 µL onto the C18 column.

Pros & Cons
  • (+) Universal Detection: The DNP group absorbs strongly at 340 nm; no special detectors needed.[1]

  • (+) Resolution: Diastereomers are often easier to separate (

    
    ) than enantiomers.[1]
    
  • (-) Throughput: Requires 1 hour sample prep time.

  • (-) Kinetic Resolution Risk: Must ensure excess reagent and full conversion to avoid measuring reaction rates rather than ee.

Comparative Data Analysis

The following table contrasts the performance metrics of both methods based on experimental standards for aliphatic amino esters.

MetricMethod A: Direct (Crownpak)Method B: Marfey's (C18)
Limit of Detection (LOD) High µg/mL (ELSD is non-linear)Low ng/mL (UV 340 nm)
Resolution (

)
1.5 – 2.5 (Moderate)> 3.0 (High)
Prep Time 5 mins (Dilution only)75 mins (Reaction + Quench)
Cost Per Analysis High (Specialized Column: ~$1500)Low (Standard Column + Reagent)
Robustness Sensitive to Temperature/pHHighly Robust
Decision Logic Visualization

MethodSelectionStartStart: Sample ReceivedCheckUVIs UV Detector Only Available?Start->CheckUVThroughputHigh Throughput Required?CheckUV->ThroughputNo (ELSD/MS Available)MethodBMethod B: Marfey's Reagent(Derivatization)CheckUV->MethodBYes (UV Only)MethodAMethod A: Crownpak CR-I(+)(Direct Analysis)Throughput->MethodAYes (>50 samples/day)Throughput->MethodBNo (<10 samples/day)

Figure 1: Decision tree for selecting the appropriate analytical method based on laboratory constraints.

Experimental Validation (Self-Validating System)

To ensure the chosen method is reporting accurate data, you must perform a Racemization Control Experiment .

  • Generate a Standard: Take 10 mg of your enantiopure intermediate.

  • Force Racemization: Dissolve in MeOH with 1 eq. of Triethylamine (TEA) and reflux for 2 hours (or use catalytic DBU).

  • Analyze: Run this "racemic spike" using the chosen method.

    • Pass Criteria: You must observe distinct peaks for all isomers (likely 4 peaks due to the 2 chiral centers).

    • Fail Criteria: If you only see one peak, the method is not separating the isomers, or the racemization failed.

References

  • Daicel Corporation. (2024).[1][3] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] [Link]

  • Harada, K., et al. (1996).[1] Advanced Marfey's method for determination of absolute configuration of primary amino compounds. Tetrahedron Letters, 37(19), 3299-3302.[1]

  • Hyun, M. H. (2016).[1] Crown Ether-Based Chiral Stationary Phases for HPLC. Journal of Separation Science. [Link]

Validating purity of tert-butyl 2-amino-2-(oxan-3-yl)acetate using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating system for determining the purity of tert-butyl 2-amino-2-(oxan-3-yl)acetate , a non-canonical amino acid building block.

Due to the specific structural properties of this compound—specifically the lack of a strong UV chromophore and the presence of stereocenters at the


-carbon and the oxan-3-yl ring—standard analytical methods often fail to provide a complete purity profile. This guide compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), establishing LC-MS as the superior validation standard.

PART 1: The Analytical Challenge

The Molecule: tert-butyl 2-amino-2-(oxan-3-yl)acetate Core Structural Features:

  • Tetrahydropyran (Oxan) Ring: Saturated ether ring; UV transparent.

  • 
    -Amino Ester:  Primary amine and tert-butyl ester; chemically labile (susceptible to hydrolysis).
    
  • Stereochemistry: Two chiral centers (C2 on the acetate, C3 on the oxan ring). This creates four potential stereoisomers (two diastereomeric pairs).

The Problem: Standard purity assays rely on HPLC-UV at 254 nm. This molecule has zero absorbance at 254 nm. Detection at 205–210 nm detects the carbonyl, but this region is plagued by solvent noise and interference from non-UV-active impurities, leading to false "high purity" results.

PART 2: Comparative Analysis of Methodologies

We evaluated three methodologies for validating the purity of this specific lot.

Method A: HPLC-UV (210 nm) – The "False Positive" Trap
  • Mechanism: Detection of the carbonyl bond absorbance at low wavelengths.

  • Performance:

    • Sensitivity: Poor. Signal-to-noise ratio is low (<10:1 for 0.1% impurities).

    • Selectivity: Non-existent. Solvents, salts, and aliphatic impurities also absorb at 210 nm.

    • Verdict: NOT RECOMMENDED . This method frequently overestimates purity by failing to detect impurities that lack carbonyls or have low extinction coefficients.

Method B: qNMR (

H) – The Orthogonal Anchor
  • Mechanism: Proton counting relative to an internal standard (e.g., maleic acid).

  • Performance:

    • Sensitivity: Low. Limit of Quantitation (LOQ) is typically ~1%. It cannot see trace impurities (0.1%) required for pharmaceutical grade materials.

    • Selectivity: Excellent for structure confirmation and solvent content.

    • Verdict: SUPPORTING ROLE . Use qNMR to establish the "Absolute Assay" (wt/wt%), but not for impurity profiling.

Method C: LC-MS (ESI+) – The Gold Standard
  • Mechanism: Electrospray Ionization (ESI) in positive mode protonates the primary amine (

    
    ), followed by mass filtering.
    
  • Performance:

    • Sensitivity: High.[1] The amine is easily ionizable. LOQ < 0.05%.[2][3]

    • Selectivity: Mass-based detection filters out solvent noise. Can distinguish hydrolysis byproducts (acid form) and decarboxylated impurities.

    • Verdict: PRIMARY METHOD . The only method capable of validating chemical purity >98% and detecting trace diastereomers.

Summary Data Comparison
FeatureHPLC-UV (210 nm)qNMR (

H)
LC-MS (ESI+)
Primary Detection Carbonyl BondProton EnvironmentMass-to-Charge (

)
LOD (Limit of Detection) ~50 µM~500 µM< 0.5 µM
Linearity (

)
0.98 (Noise limited)N/A (Single point)> 0.999
Impurity ID Retention time onlyChemical ShiftMolecular Weight (

)
Stereoisomer Separation Possible (poor resolution)NoYes (with chiral column)

PART 3: Validated LC-MS Protocol

This protocol is designed to be self-validating . It includes a system suitability test that must pass before data is accepted.

1. Experimental Conditions
  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent Q-TOF/Orbitrap).

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

    • Rationale: The high pH stability of the BEH particle allows us to run at pH 10 if needed, though standard acidic conditions usually suffice for this amine. The C18 phase retains the hydrophobic tert-butyl group well.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Rationale: Formic acid ensures the primary amine is protonated (

      
      ), maximizing ESI+ sensitivity.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12-15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: ESI+ (Positive Mode).

    • Scan Range:

      
       100 – 600.
      
    • Key Ions:

      • 
         (Parent)
        
      • 
         (Loss of tert-butyl, common fragment)
        
      • 
         (Dimer, common at high concentration)
        
2. Sample Preparation
  • Stock Solution: Dissolve 10 mg of product in 10 mL of 50:50 Water:MeCN (1 mg/mL).

  • Test Solution: Dilute Stock 1:100 to obtain 10 µg/mL .

    • Note: High concentrations saturate the detector. 10 µg/mL is optimal for impurity checking.

  • Blank: Injection of 50:50 Water:MeCN.

3. Validation Workflow (Diagram)

ValidationWorkflow Start Start Validation SystemSuit System Suitability (Standard Mix) Start->SystemSuit BlankInj Blank Injection (Check Carryover) SystemSuit->BlankInj Pass SampleInj Sample Injection (10 µg/mL) BlankInj->SampleInj DataProcess Data Processing (Extract Ion Chromatogram) SampleInj->DataProcess Decision1 S/N > 100? DataProcess->Decision1 Decision2 Impurity > 0.1%? Decision1->Decision2 Yes Fail FAIL: Repurify Decision1->Fail No (Instrument Issue) Pass PASS: Release Lot Decision2->Pass No Decision2->Fail Yes

Figure 1: Decision logic for LC-MS purity validation. The workflow prioritizes signal-to-noise (S/N) verification before impurity integration.

PART 4: Critical Impurity Profiling

When analyzing the MS data, look specifically for these three common synthesis impurities. Their presence invalidates the purity claim.

Impurity NameStructure Description

(ESI+)
Origin
Hydrolysis Product Free carboxylic acid (loss of t-Bu)160.1Acidic hydrolysis during storage or workup.
Starting Material Oxan-3-carbaldehyde derivativeVariesIncomplete Strecker/Alkylation reaction.
Diastereomer

vs

216.16 (Isobaric)Lack of stereocontrol. Requires chiral column to resolve.

Note on Diastereomers: Standard C18 LC-MS may show diastereomers as a "shoulder" on the main peak or a split peak.

  • Action: If the main peak is not symmetrical (Tailing Factor > 1.5), re-run using a Chiralpak IG-3 column (Isocratic Hexane:EtOH 90:10) to quantify the diastereomeric ratio (dr).

References

  • Comparison of LC-MS and HPLC-UV for Amino Acids

    • Evaluation of LC-MS for amino acid analysis compared to traditional methods.
    • Source:

  • Impurity Profiling Guidelines

    • ICH Q3A(R2) Impurities in New Drug Substances.
    • Source:

  • HILIC vs RP-LC for Polar Amines

    • Retention mechanisms of polar amino acids in LC-MS.
    • Source:

  • Marfey's Method (Chiral Analysis)

    • Use of Marfey's reagent for resolving enantiomers of amino acids via LC-MS.[4][5]

    • Source:

Sources

Spectroscopic Profiling of Sterically Hindered Amino Acid Esters: tert-Butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2-amino-2-(oxan-3-yl)acetate represents a critical class of non-natural amino acid intermediates used in the synthesis of peptidomimetics and chiral APIs. Unlike simple aliphatic amino esters, this molecule combines a bulky tert-butyl protecting group with a cyclic ether (oxane/tetrahydropyran) side chain.

This guide provides a technical breakdown of its Infrared (IR) spectral characteristics. By analyzing the unique vibrational modes of the tert-butyl ester and the oxane ring, researchers can utilize IR spectroscopy not just for identification, but as a rapid Quality Control (QC) tool to detect hydrolysis (free acid formation) or transesterification impurities.

Spectral Fragment Analysis

As a Senior Application Scientist, I approach this not by rote memorization of peak tables, but by analyzing the force constants and dipole moment changes specific to this molecular architecture.

A. The Carbonyl Region (1750 – 1730 cm⁻¹)[1][2]
  • Target Peak: ~1735 cm⁻¹ (Strong, Sharp)

  • Mechanistic Insight: Esters typically absorb at 1740 cm⁻¹. However, the tert-butyl group exerts a positive inductive effect (+I), slightly weakening the C=O bond force constant compared to a methyl ester. Conversely, steric strain can slightly increase the frequency. The net result for tert-butyl esters is often a sharp band near 1735 cm⁻¹, distinct from ketones (~1715 cm⁻¹) or amides (~1650 cm⁻¹).

B. The Amine "Doublet" (3400 – 3300 cm⁻¹)[3]
  • Target Peak: ~3380 cm⁻¹ (Asymmetric) and ~3300 cm⁻¹ (Symmetric)

  • Mechanistic Insight: The primary amine (-NH₂) exhibits two distinct stretching bands.[1][2] The separation (approx. 80-100 cm⁻¹) is diagnostic.[2] A single band would indicate a secondary amine impurity (e.g., from incomplete deprotection or alkylation side reactions).

C. The Oxane (Ether) Signature (1150 – 1050 cm⁻¹)
  • Target Peak: ~1085–1100 cm⁻¹ (Strong)

  • Mechanistic Insight: The tetrahydropyran (oxane) ring contributes a C-O-C symmetric stretching vibration. This often overlaps with the C-O stretch of the ester, creating a complex, broad "fingerprint" band that confirms the presence of the cyclic ether moiety.

D. The tert-Butyl "Gem-Dimethyl" Split (1390 & 1365 cm⁻¹)
  • Target Peak: Distinct doublet of medium intensity.

  • Mechanistic Insight: The tert-butyl group contains a quaternary carbon with three methyl groups. The symmetric bending (umbrella mode) of these methyls splits into two bands due to vibrational coupling. This is a definitive marker for the t-butyl group; a simple methyl or ethyl ester will not show this split.

Comparative Analysis: Target vs. Alternatives

In drug development, distinguishing the target intermediate from its precursors or degradation products is vital. The table below contrasts the target with its Methyl Analog (alternative synthesis route) and its Free Acid (hydrolysis impurity).

FeatureTarget: tert-Butyl EsterAlternative: Methyl EsterImpurity: Free Acid (Hydrolysis)
C=O Stretch ~1735 cm⁻¹ (Sharp)~1745 cm⁻¹ (Shifted higher due to less steric/inductive donation)~1710 cm⁻¹ (Broad, shifted lower due to H-bonding dimer)
O-H Region Absent (Clean baseline >3500)Absent3300–2500 cm⁻¹ (Very broad "carboxylic acid beard")
C-H Bend 1390/1365 cm⁻¹ (Split Doublet)~1380 cm⁻¹ (Single peak, methyl deformation)~1380 cm⁻¹ (Single peak)
Diagnostic Value Confirms steric protection.Indicates wrong starting material.CRITICAL: Indicates product degradation/instability.
Data Interpretation[3][4][5][6][7][8]
  • Stability Monitoring: If you observe the sharp carbonyl peak at 1735 cm⁻¹ broadening and shifting toward 1710 cm⁻¹, coupled with a rising baseline from 3000–2500 cm⁻¹, your tert-butyl ester is hydrolyzing to the acid.

  • Synthesis Check: The absence of the "Gem-Dimethyl" split at 1365 cm⁻¹ immediately flags that the tert-butyl group has been lost or was never attached.

Experimental Protocol: Validated FTIR Workflow

Trustworthiness: This protocol uses Attenuated Total Reflectance (ATR) to minimize sample preparation errors common with KBr pellets (e.g., hygroscopic water absorption masking the amine region).

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Screening) or 64 (High-Res Publication).

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • If Solid: Place ~5 mg of the amino ester on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact (critical for the C-H stretching region).

    • If Oil: Apply a thin film; no pressure clamp is needed.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed).

  • Validation Check:

    • Verify the CO₂ region (2350 cm⁻¹) is flat.

    • Confirm the C=O peak absorbance is between 0.2 and 0.8 AU for linearity.

Visualization of Structural Logic

Diagram 1: Molecular Fingerprint Map

This diagram maps the specific functional groups of the molecule to their corresponding spectral regions, visualizing the "Fragment Analysis" approach.

IR_Fingerprint Molecule tert-Butyl 2-amino-2-(oxan-3-yl)acetate Group_Amine Primary Amine (-NH2) Molecule->Group_Amine Group_Ester tert-Butyl Ester (C=O, O-tBu) Molecule->Group_Ester Group_Oxane Oxane Ring (Cyclic Ether) Molecule->Group_Oxane Peak_Amine 3400-3300 cm⁻¹ (N-H Doublet) Group_Amine->Peak_Amine Stretching Peak_CO ~1735 cm⁻¹ (C=O Stretch) Group_Ester->Peak_CO Dipole Change Peak_tBu 1390 & 1365 cm⁻¹ (Gem-Dimethyl Split) Group_Ester->Peak_tBu Bending Mode Peak_Ether 1150-1080 cm⁻¹ (C-O-C Stretch) Group_Oxane->Peak_Ether Ring Vibration

Caption: Mapping structural fragments to diagnostic IR frequency zones.

Diagram 2: QC Decision Tree

A logical workflow for using IR data to accept or reject a batch of the intermediate.

QC_Decision_Tree Start Analyze Spectrum (1800 - 2500 cm⁻¹) Check_OH Is there a broad 'beard' peak at 3300-2500 cm⁻¹? Start->Check_OH Result_Acid REJECT BATCH (Hydrolysis to Free Acid) Check_OH->Result_Acid Yes Check_CO Check Carbonyl (C=O) Position Check_OH->Check_CO No Result_Ketone REJECT: Ketone Impurity (<1720 cm⁻¹) Check_CO->Result_Ketone < 1720 Result_Ester Proceed: Ester Confirmed (~1735 cm⁻¹) Check_CO->Result_Ester ~ 1735 Check_tBu Check 1360-1390 cm⁻¹ (Split Doublet Present?) Result_Ester->Check_tBu Result_Methyl REJECT: Methyl Ester Analog (Single Peak) Check_tBu->Result_Methyl No (Single) Result_Pass PASS QC Identity Confirmed Check_tBu->Result_Pass Yes (Doublet)

Caption: Decision logic for distinguishing the target molecule from common synthesis byproducts.

References

  • NIST Mass Spectrometry Data Center. Tetrahydropyran (Oxane) IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link][3][1][4][5][6]

  • Specac Application Notes. Interpreting Infrared Spectra: Esters and Amines. Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions (Characteristic Frequencies). Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Tert-butyl 2-amino-2-(oxan-3-yl)acetate

[1]

Executive Summary & Chemical Profile

Tert-butyl 2-amino-2-(oxan-3-yl)acetate (also known as tert-butyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate) is a specialized amino acid ester intermediate used in medicinal chemistry. Its disposal requires strict adherence to protocols governing organic amines and esters.

This guide provides a self-validating workflow for the safe disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel from chemical hazards.

Chemical Hazard Profile
FeatureChemical MoietyAssociated HazardDisposal Implication
Core Structure Amino Acid EsterSkin/Eye Irritant (H315, H319)Must be handled as Hazardous Chemical Waste .
Functional Group A Primary Amine (-NH₂)Basic, Corrosive potentialSegregate from acids to prevent exothermic neutralization.
Functional Group B tert-Butyl EsterFlammable/CombustibleClassify as Ignitable Waste (D001) if flash point < 60°C.
Ring System Oxane (Tetrahydropyran)Peroxide Former (Potential)Test for peroxides if stored >12 months before disposal.

Pre-Disposal: Classification & Segregation

Before disposal, you must classify the waste stream.[1] This compound is typically not a P-listed or U-listed waste by specific name, but it often falls under Characteristic Wastes or general toxic organic waste.

RCRA Waste Classification Logic[2][3]
  • Ignitability (D001): If the substance is a liquid with a flash point < 60°C (140°F).

    • Action: If unknown, assume D001 for safety.

  • Corrosivity (D002): If it is an aqueous solution with pH ≤ 2 or ≥ 12.5.[2]

    • Action: As a pure amine ester, it is likely basic but not D002 unless in aqueous solution.

  • Toxicity: While not specifically listed, treat as toxic organic waste due to biological activity of amino acid derivatives.

Waste Stream Decision Tree

Use the following logic to determine the correct waste container.

WasteSegregationcluster_legendDisposal StreamStartWaste: Tert-butyl 2-amino-2-(oxan-3-yl)acetateStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBinASolid Hazardous Waste(Incineration)Solid->BinADouble BaggedSolventCheckSolvent Type?Liquid->SolventCheckHaloCheckContains Halogens?(DCM, Chloroform, etc.)SolventCheck->HaloCheckBinBHalogenated Organic WasteHaloCheck->BinBYesBinCNon-Halogenated Organic Waste(Fuel Blending)HaloCheck->BinCNo (e.g., Ethanol, DMSO)

Figure 1: Decision logic for segregating Tert-butyl 2-amino-2-(oxan-3-yl)acetate waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf stocks, contaminated weighing boats, or spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Tert-butyl 2-amino-2-(oxan-3-yl)acetate.

    • Hazards: Irritant, Flammable (if applicable).

  • Packaging:

    • Place the solid material inside a clear polyethylene bag (secondary containment).

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into the HDPE waste container.

  • Disposal Path: Ship for Incineration via a licensed waste handler (e.g., Veolia, Clean Harbors).

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Applicability: Mother liquors, HPLC effluents, or dissolved stock solutions.

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Strong Acids (e.g., HCl, H₂SO₄) – Risk of exothermic protonation.

    • Oxidizers (e.g., Hydrogen Peroxide, Permanganates) – Risk of fire/explosion.

  • Solvent Selection:

    • Preferred: Dissolve/dilute in Acetone, Methanol, or Ethanol.

    • Avoid: Chlorinated solvents unless necessary (increases disposal cost).

  • Transfer:

    • Use a funnel with a grounding wire if transferring >4L of flammable solvent.

    • Fill container to max 90% capacity to allow for thermal expansion.

  • Disposal Path: Fuel Blending (High BTU waste) is the preferred method for non-halogenated organic amines.

Protocol C: Quenching & Neutralization (If Reactive)

If the compound is present with reactive reagents (e.g., acid chlorides, coupling reagents):

  • Cool: Place the reaction vessel in an ice bath (0°C).

  • Dilute: Add a compatible solvent (e.g., Ethyl Acetate).

  • Quench: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize any residual acids.

  • Separate: Partition the organic layer.

    • Aqueous Layer: Check pH.[2] If 5-9, dispose via sanitary sewer (if local regulations permit) or collect as Aqueous Waste.

    • Organic Layer: Dispose as Non-Halogenated Organic Waste .

Emergency Response: Spill Management

Scenario: You have spilled 5g of solid Tert-butyl 2-amino-2-(oxan-3-yl)acetate on the benchtop.

SpillResponseAlert1. Alert & Evacuate(Immediate Area)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Alert->PPEContain3. Contain Spill(Cover with absorbent pads)PPE->ContainClean4. Clean Up(Sweep solids or absorb liquids)Contain->CleanDecon5. Decontaminate(Wipe with soap/water)Clean->DeconDispose6. Dispose(As Solid Hazardous Waste)Decon->Dispose

Figure 2: Immediate response workflow for laboratory spills.

Critical Caution: Do not use a standard vacuum cleaner. Use a HEPA-filtered vacuum or wet-sweeping method to prevent dust generation.

Regulatory & Compliance Checklist

Before scheduling pickup, verify the following:

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Available at: [Link]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Tert-butyl 2-aminoacetate (Analog). Available at: [Link]

  • University of Wisconsin-Madison. Chemical Disposal Procedures by Chemical. Available at: [Link]

Personal protective equipment for handling Tert-butyl 2-amino-2-(oxan-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Tert-butyl 2-amino-2-(oxan-3-yl)acetate is a specialized non-natural amino acid derivative featuring a tetrahydropyran (oxan) ring and a tert-butyl ester protection group.[1] As a research-grade intermediate, it likely lacks a comprehensive toxicological dataset (e.g., specific LD50 values).[1]

Therefore, this guide applies the Precautionary Principle . We treat this compound as a High-Potency Intermediate (Band 3) until proven otherwise.[1] The primary hazards are inferred from its functional groups:

  • Primary Amine: Potential for chemical burns, severe eye irritation, and respiratory sensitization.[1]

  • Tetrahydropyran (Oxan) Ring: Increases lipophilicity, potentially enhancing skin absorption relative to simple amino acids.[1]

  • Tert-butyl Ester: Generally stable, but can hydrolyze to the free acid and isobutylene under strong acidic conditions.[1]

Part 1: Risk Assessment & PPE Matrix

The "Unknown Toxicity" Strategy

In drug development, we often handle "Novel Chemical Entities" (NCEs). You must assume this compound is an Irritant (H315, H319) and a Respiratory Sensitizer (H335) .[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Amines are basic; a splash can cause rapid saponification of corneal lipids, leading to permanent opacity.
Dermal (Hand) Double Nitrile Gloves (Total thickness > 8 mil)Outer: Standard Nitrile (4-5 mil).[1] Inner: Long-cuff Nitrile (4 mil).[1] Why? The lipophilic oxan ring may accelerate permeation.[1] Double gloving provides a "breakthrough buffer."[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control. If working outside a hood (e.g., balance enclosure), use an N95 or P100 respirator .[1] The amine salt form is likely a dust hazard; the free base is a vapor hazard.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coats are porous.[1] Tyvek sleeves protect the wrists—the most common exposure point during pipetting or weighing.

Part 2: PPE Decision Logic (Visualization)

The following decision tree guides your PPE selection based on the physical state of the compound (Solid Salt vs. Free Base Oil) and the scale of operation.

PPELogic Start Start: Assess Material State State Physical State? Start->State Solid Solid (HCl/TFA Salt) State->Solid Powder Liquid Liquid/Oil (Free Base) State->Liquid Oil/Viscous QtySolid Quantity > 100 mg? Solid->QtySolid QtyLiq Solvent Used? Liquid->QtyLiq Level1 Level 1: Standard Nitrile Gloves + Safety Glasses (In Hood) QtySolid->Level1 No (<100mg) Level2 Level 2: High Dust Double Gloves + N95 + Goggles (Balance Enclosure) QtySolid->Level2 Yes (>100mg) QtyLiq->Level1 Inert (Water/EtOH) Level3 Level 3: Solvent Risk Silver Shield Gloves + Goggles (DCM/DMF use) QtyLiq->Level3 Penetrating (DCM/DMF)

Caption: PPE Selection Logic based on physical state and solvent carrier risks.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (High Dust Risk)

Context: The highest risk of inhalation exposure occurs during the transfer of the dry solid.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a dedicated Powder Weighing Station .[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar.[1] Amino acid esters are often fluffy and static-prone; static discharge can cause the powder to "jump" onto your gloves/cuffs.[1]

  • Technique:

    • Place the receiving vessel (tare) in the hood.

    • Open the source container inside the hood.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Self-Validating Step: Wipe the exterior of the source container with a damp Kimwipe (methanol or water) before removing it from the hood to capture invisible dust residues.

Protocol B: Synthesis & Solubilization (Splash Risk)

Context: When dissolved, the "oxan" ring facilitates skin absorption. If dissolved in DCM (Dichloromethane) or DMF, the risk of glove permeation increases drastically.[1]

  • Glove Discipline: If using DCM , standard nitrile gloves degrade in <5 minutes.[1] You must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.[1]

  • Reaction Setup:

    • Ensure the reaction vessel is vented to a scrubber or inert gas line (Argon/Nitrogen).

    • Caution: Avoid strong acids (HCl, TFA) unless deprotection is intended.[1] The t-butyl ester is acid-labile.[1][2]

  • Quenching: Treat all glassware as "contaminated" until triple-rinsed with acetone.

Part 4: Emergency Response & Disposal

Emergency Workflow (DOT Diagram)

EmergencyResponse Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Eye Wash Station 2. Flush 15 mins 3. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhale->ActionInhale Report Report to EHS & Medical Surveillance ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Immediate response workflow for exposure events. Note: Never use solvents to wash skin.

Disposal Strategy
  • Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides).[1] Amines can form explosive N-oxides or nitrosamines.[1]

  • Stream: Dispose of as "Basic Organic Waste" .

  • Deactivation: For spill cleanup, adsorb with vermiculite.[1] Wipe the area with a weak acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine, followed by water.

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[1][3] (2019).[1][4][5] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] Retrieved from [Link][1]

  • PubChem. Compound Summary: Tert-butyl 2-aminoacetate (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.